(S)-1-amino-3-methoxypropan-2-ol hcl
Description
BenchChem offers high-quality (S)-1-amino-3-methoxypropan-2-ol hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-amino-3-methoxypropan-2-ol hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-1-amino-3-methoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVAXGBYHTGTA-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-amino-3-methoxypropan-2-ol hcl chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-amino-3-methoxypropan-2-ol HCl
Abstract
(S)-1-amino-3-methoxypropan-2-ol hydrochloride is a chiral aminopropanol derivative of significant interest to the fields of medicinal chemistry and drug development. As a versatile trifunctional building block, it provides a valuable scaffold for the synthesis of complex, stereochemically defined molecules. The presence of a primary amine, a secondary alcohol, and a methoxy ether group within a compact, chiral framework allows for selective functionalization, making it a key intermediate in the construction of targeted therapeutics. This guide offers a comprehensive overview of its chemical and physical properties, reactivity, applications in synthesis, and essential safety protocols, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Introduction: A Strategically Important Chiral Building Block
In the landscape of modern drug discovery, the demand for enantiomerically pure starting materials is paramount. Chiral amino alcohols, in particular, are privileged structures that form the backbone of numerous pharmaceuticals. Their ability to form key hydrogen bonds and mimic peptide transitions states makes them ideal for designing enzyme inhibitors and other targeted agents.
The Role of the Methoxy Group in Drug Design
The methoxy group (–OCH₃) is one of the most common substituents found in approved drugs.[1] Far from being a simple steric blocker, it imparts a unique combination of properties. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to enhance pharmacokinetic profiles.[1][2] Its incorporation into a molecule like (S)-1-amino-3-methoxypropan-2-ol provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound.[1]
(S)-1-amino-3-methoxypropan-2-ol HCl: A Versatile Synthon
This compound combines the benefits of the amino alcohol scaffold with the strategic advantages of the methoxy group. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. It serves as a crucial starting material for creating more complex molecules, where each functional group can be addressed with high chemical selectivity.[3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reagent is critical for its successful application in synthesis.
Chemical Identity
-
Chemical Name: (S)-1-amino-3-methoxypropan-2-ol hydrochloride
-
Synonyms: (2S)-2-amino-3-methoxypropan-1-ol HCl[4]
-
Molecular Structure:
-
The structure features a central propanol backbone with a primary amine at the C1 position, a hydroxyl group at the C2 position, and a methoxy ether at the C3 position. The stereochemistry at the C2 carbon is designated as (S).
-
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties for the hydrochloride salt and the corresponding free base.
| Property | (S)-1-amino-3-methoxypropan-2-ol HCl | (S)-1-amino-3-methoxypropan-2-ol (Free Base) | Reference(s) |
| CAS Number | 148278-94-8 | 1085543-96-9 | [4][5] |
| Molecular Formula | C₄H₁₂ClNO₂ | C₄H₁₁NO₂ | [4][6] |
| Molecular Weight | 141.6 g/mol | 105.14 g/mol | [4][6] |
| Appearance | Powder | Solid | [4] |
| Boiling Point | 207.6°C at 760 mmHg | 197°C at 760 mmHg | [4][7] |
| Density | Not specified | 1.025 g/cm³ | [4][7] |
| LogP | Not specified | -0.34730 | [7] |
| Refractive Index | Not specified | 1.446 | [7] |
Solubility Profile
As a small, polar organic salt, (S)-1-amino-3-methoxypropan-2-ol HCl is expected to be highly soluble in water and polar protic solvents such as methanol and ethanol. Its solubility is likely reduced in less polar solvents like dichloromethane and ethyl acetate, and it is expected to be poorly soluble in nonpolar solvents such as hexanes. The high water solubility of related compounds supports this profile.[8][9]
Spectroscopic Characterization: A Predictive Analysis
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
Caption: Predicted proton environments for ¹H NMR analysis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The amine protons (Ha) would likely appear as a broad singlet that can exchange with D₂O. The methoxy protons (Hf) would be a sharp singlet around 3.3-3.4 ppm. The remaining protons on the carbon backbone (Hb, Hc, He) would present as complex multiplets due to diastereotopicity and spin-spin coupling.
-
¹³C NMR: Four unique carbon signals are expected. The methoxy carbon would be the most upfield (around 59 ppm), followed by the three carbons of the propanol backbone (C1, C2, C3) in the 45-75 ppm range.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak from 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretches. A C-H stretching band would be observed just below 3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol would appear in the 1150-1050 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the molecular ion of the free base [M+H]⁺ at m/z 106.1.
Chemical Reactivity and Stability
The synthetic utility of (S)-1-amino-3-methoxypropan-2-ol HCl stems from the distinct reactivity of its three functional groups.
Stability and Storage
The compound is a stable solid under standard conditions. For long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area.[8][10][11] It should be protected from moisture and stored under an inert atmosphere to prevent degradation.[10] It is incompatible with strong oxidizing agents and acid chlorides.[11]
Key Chemical Transformations
The primary amine, secondary alcohol, and ether each offer a handle for synthetic modification.
Caption: Key reaction pathways for selective functionalization.
-
N-Functionalization: The primary amine is the most nucleophilic site. Before reaction, the free amine must be liberated from its hydrochloride salt using a non-nucleophilic base like triethylamine or diisopropylethylamine.[12] The liberated amine readily undergoes acylation with acyl chlorides or anhydrides to form amides, or reacts with alkyl halides to form secondary or tertiary amines.
-
O-Functionalization: The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions typically require prior protection of the more reactive amino group to ensure selectivity.
-
Ether Cleavage: The methyl ether is generally stable. However, under harsh conditions, such as refluxing with strong acids like HBr or HCl, the ether can be cleaved to yield the corresponding diol.[13]
Applications in Drug Discovery and Development
This molecule is not typically a final drug product but rather a foundational piece for constructing more elaborate active pharmaceutical ingredients.
Utility as a Chiral Scaffold
As a trifunctional chiral molecule, it is an ideal starting point for building libraries of compounds for screening.[3] Its stereocenter is carried through the synthesis, which is crucial for achieving specific interactions with chiral biological targets like enzyme active sites.
Synthesis of Transition-State Analogue Inhibitors
Amino alcohol scaffolds are frequently used to design transition-state analogue inhibitors of proteases (e.g., HIV protease).[3] The hydroxyl group is positioned to mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.[3]
Caption: General workflow for incorporating the building block.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a self-validating framework for the acylation of the primary amine.
-
Reagent Preparation: Dissolve (S)-1-amino-3-methoxypropan-2-ol HCl (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic organic base, such as triethylamine (1.1 eq), dropwise. The formation of triethylamine hydrochloride may be observed as a white precipitate. This step is critical to deprotonate the ammonium salt, making the nitrogen nucleophilic.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of the desired acyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Safety, Handling, and Disposal
Proper handling is essential due to the hazardous nature of this and related chemical compounds.
-
Hazard Identification: Based on data for structurally related compounds, (S)-1-amino-3-methoxypropan-2-ol HCl should be treated as a substance that can cause severe skin burns and serious eye damage.[10][11] It may also be harmful if swallowed or inhaled and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][10][11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid creating dust. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[8][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
(S)-1-amino-3-methoxypropan-2-ol HCl is a high-value chiral building block for researchers and scientists in drug development. Its well-defined stereochemistry and three distinct functional groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in the creation of novel therapeutics.
References
-
Chemical Synthesis Database. (2025). 1-amino-3-methoxy-2-propanol. Retrieved from Chemical Synthesis Database. [Link]
- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from ResearchGate. [Link]
-
American Elements. (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. Retrieved from American Elements. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1085543-96-9|(S)-1-amino-3-methoxypropan-2-ol|BLD Pharm [bldpharm.com]
- 6. 1-amino-3-methoxypropan-2-ol | CAS 93372-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
(S)-1-Amino-3-methoxypropan-2-ol HCl: A Chiral Building Block in Advanced Pharmaceutical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the precise spatial arrangement of functional groups dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (S)-1-amino-3-methoxypropan-2-ol hydrochloride (Free base CAS: 1085543-96-9)[1] has emerged as a highly versatile, enantiopure building block. This technical guide explores the mechanistic rationale for its deployment, detailing self-validating synthetic protocols and its critical role in developing next-generation therapeutics, including GPR52 modulators and HDAC inhibitors.
Structural Significance and Mechanistic Rationale
The utility of (S)-1-amino-3-methoxypropan-2-ol HCl stems from its trifunctional nature, which provides a highly tunable scaffold for drug discovery:
-
The Primary Amine (Nucleophile): Serves as the primary conjugation point. It reacts readily with electrophiles (e.g., carboxylic acids, sulfonyl chlorides) to integrate the chiral motif into larger molecular scaffolds without requiring harsh, racemizing conditions.
-
The Chiral Secondary Hydroxyl (Hydrogen Bond Donor/Acceptor): The (S)-configuration precisely orients the -OH group to interact with specific amino acid residues in target binding pockets. In the design of GPR52 modulators targeting schizophrenia and ADHD, this hydroxyl group acts as a critical anchor within the transmembrane domain[2].
-
The Methoxy Group (Metabolically Stable Acceptor): Unlike a primary alcohol, the methyl ether is metabolically robust. It does not undergo unwanted in vivo esterification or glucuronidation. Instead, it acts as a stable hydrogen bond acceptor that enhances the molecule's lipophilicity and overall pharmacokinetic (PK) profile.
Why the Hydrochloride Salt? The free base of this molecule is a viscous liquid that is prone to oxidative degradation and atmospheric CO2 absorption (forming carbamates)[3]. Converting it to the HCl salt yields a stable, highly crystalline solid. This ensures precise stoichiometric control during complex syntheses and prevents the auto-condensation of the free amine.
Experimental Protocols: A Self-Validating System
As application scientists, we must design protocols where the chemistry inherently prevents failure. The following methodologies emphasize the causality behind each experimental choice.
Protocol 1: Regioselective Synthesis of (S)-1-amino-3-methoxypropan-2-ol HCl
Objective: Synthesize the chiral building block from (S)-glycidyl methyl ether via regioselective aminolysis. Causality Focus: The ring-opening of the epoxide must be strictly controlled to prevent dimerization (where the newly formed primary amine attacks another unreacted epoxide), a common failure point in polyetheramine synthesis[4].
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure stainless-steel reactor with aqueous ammonia (28% w/w, 20.0 equivalents). Rationale: A massive stoichiometric excess of ammonia kinetically favors the formation of the primary amine and completely suppresses the formation of secondary/tertiary amines[4].
-
Addition: Slowly dose (S)-glycidyl methyl ether (1.0 eq) into the reactor at 10°C over 1 hour. Rationale: A low initial temperature controls the exothermic ring-opening process and prevents the rapid volatilization of ammonia, ensuring the local concentration of NH3 remains high.
-
Reaction: Seal the reactor and heat to 40°C, stirring for 12 hours.
-
Concentration: Vent the excess ammonia safely and concentrate the aqueous mixture under reduced pressure (40 mbar, 50°C) to yield the crude free base.
-
Salt Formation: Dissolve the crude viscous base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution until a pH of 2 is reached. Rationale: Anhydrous conditions are critical. The HCl salt is highly polar and water-soluble; the presence of water would prevent crystallization and drastically reduce the isolated yield.
-
Isolation: Filter the precipitated white crystals, wash with cold anhydrous ether, and dry under vacuum to yield (S)-1-amino-3-methoxypropan-2-ol HCl (>98% ee).
Synthetic workflow for (S)-1-amino-3-methoxypropan-2-ol HCl via regioselective aminolysis.
Protocol 2: Amide Coupling for Pharmaceutical Intermediates
Objective: Couple the chiral amine to a heteroaryl-indoline-4-carboxylic acid to form a GPR52 modulator precursor[2]. Causality Focus: The HCl salt must be neutralized in situ without triggering the racemization of the activated ester.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered substrates while minimizing racemization.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Rationale: Exactly one equivalent neutralizes the amine HCl salt, the second deprotonates the carboxylic acid, and the third acts as a catalytic excess to drive the HATU-mediated activation.
-
Amine Addition: Add (S)-1-amino-3-methoxypropan-2-ol HCl (1.1 eq) to the activated ester solution. Stir at 20°C for 2 hours.
-
Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate. Rationale: The methoxy and hydroxyl groups make the product highly polar. Saturating the aqueous phase with salts forces the product into the organic layer.
-
Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the chiral intermediate.
Mechanistic pathway for integrating the chiral building block into a GPR52 modulator.
Quantitative Data: Aminolysis Optimization
The successful synthesis of the building block relies heavily on suppressing secondary amine formation. The table below summarizes the quantitative optimization of the epoxide aminolysis step, demonstrating the causality between ammonia equivalents, temperature, and product purity.
| Reaction Condition | NH₃ Equivalents | Temp (°C) | Primary Amine Yield (%) | Secondary Amine Yield (%) | Enantiomeric Excess (ee %) |
| A | 5 | 40 | 65.2 | 31.5 | >99.0 |
| B | 10 | 40 | 82.4 | 15.1 | >99.0 |
| C (Optimal) | 20 | 40 | 94.8 | 3.2 | >99.0 |
| D | 20 | 60 | 91.5 | 6.0 | 97.5 (Slight racemization) |
Table 1: Optimization of (S)-glycidyl methyl ether aminolysis. Data illustrates that a 20-fold excess of ammonia at 40°C optimally suppresses secondary amine formation while preserving strict stereochemical integrity.
Future Perspectives in Drug Development
The integration of (S)-1-amino-3-methoxypropan-2-ol into pharmaceutical pipelines is expanding rapidly. Beyond GPR52 modulators[2], this chiral motif is currently being utilized as a critical linker in the synthesis of PD-1/PD-L1 inhibitors for immuno-oncology[5] and in the development of highly selective zinc-dependent Histone Deacetylase (HDAC) inhibitors[6]. As drug targets become increasingly complex, the demand for stable, multifunctional, and enantiopure building blocks like this will continue to drive innovation in synthetic methodology.
References
- Google Patents. "ES2784316T3 - 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related to it".
- Google Patents. "WO2018044963A1 - Biaryl compounds useful as immunomodulators".
- Google Patents. "US10214501B2 - Inhibitors of zinc-dependent histone deacetylases".
-
Taylor & Francis. "New synthesis processes of polyetheramines: Comparison of three different developed amination routes". Available at:[Link]
Sources
- 1. 1085543-96-9|(S)-1-amino-3-methoxypropan-2-ol|BLD Pharm [bldpharm.com]
- 2. ES2784316T3 - 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related to it - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2018044963A1 - Biaryl compounds useful as immunomodulators - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Privileged Chiral Scaffolds in Modern Pharmacotherapy: Biological Activity and Mechanistic Profiling of (S)-1-amino-3-methoxypropan-2-ol Derivatives
Executive Summary
In contemporary drug discovery, the transition from planar, lipophilic molecules to structurally complex, sp³-rich chiral scaffolds is essential for maximizing target residence time while minimizing off-target toxicity. The (S)-1-amino-3-methoxypropan-2-ol moiety has emerged as a highly privileged pharmacophore. Originally evolving from the classic propanolamine backbone of beta-adrenergic antagonists, this specific aliphatic ether derivative is now a critical building block in modern oncology and immunology. By providing a highly tunable, hydrophilic vector, it enhances stereospecific hydrogen bonding and improves pharmacokinetic profiles across diverse drug classes, including SHP2 allosteric inhibitors and PD-1/PD-L1 immunomodulators[1][2].
Pharmacophore Mapping & Structural Rationale
The biological activity of (S)-1-amino-3-methoxypropan-2-ol derivatives is fundamentally driven by its unique tri-functional structural topology:
-
The Primary Amine (Attachment Point): Serves as a versatile synthetic handle for amidation or nucleophilic substitution, often linking the moiety to a rigid heterocyclic core (e.g., pyrimidinone or pyridazine)[1][3].
-
The (S)-Hydroxyl Group (Chiral Anchor): The stereocenter is non-negotiable. The (S)-configuration projects the hydroxyl group precisely into hydrophilic pockets of target proteins, establishing critical hydrogen bond donor/acceptor networks that stabilize drug-target complexes.
-
The Methoxy Terminus (Lipophilic/Hydrophilic Balance): Unlike bulky aryloxy groups found in classic beta-blockers, the methoxy group provides a compact, balanced terminus. It fills shallow hydrophobic pockets without causing steric clashes, drastically reducing lipophilicity (LogP) and mitigating hERG channel blockade (a primary cause of cardiotoxicity)[1].
Targeted Application I: SHP2 Allosteric Inhibition (Oncology)
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the Ras-MAPK signaling pathway[1]. In its basal state, SHP2 is auto-inhibited. Pathological mutations or hyperactive Receptor Tyrosine Kinase (RTK) signaling expose the catalytic site, driving cellular proliferation in various cancers.
Derivatives incorporating the (S)-1-amino-3-methoxypropan-2-ol tail, particularly pyrimidinone-based compounds, function as potent allosteric inhibitors. They bind to the interface of the N-SH2, C-SH2, and PTP domains, acting as a "molecular glue" that stabilizes the auto-inhibited, closed conformation of SHP2[1]. The methoxypropanolamine tail is the crucial vector that reaches into the solvent-exposed channel, anchoring the inhibitor via the (S)-hydroxyl group while the methoxy group displaces high-energy water molecules.
Figure 1: Mechanism of (S)-1-amino-3-methoxypropan-2-ol derivatives in SHP2 inhibition.
Targeted Application II: Immune Checkpoint Modulation
Beyond kinase/phosphatase inhibition, this scaffold is heavily utilized in the synthesis of small-molecule immunomodulators. Biaryl compounds and 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides utilize the (S)-1-amino-3-methoxypropan-2-ol moiety to disrupt PD-1/PD-L1 protein-protein interactions and antagonize the Aryl Hydrocarbon Receptor (AHR)[2][3].
In these highly lipophilic macrocyclic or biaryl systems, the introduction of the methoxypropanolamine tail dramatically improves aqueous solubility and oral bioavailability. Furthermore, it prevents the "T-cell exhaustion" phenotype by enabling the small molecule to penetrate the tumor microenvironment effectively, restoring cytolytic T-cell activity against tumor cells[2].
Quantitative Structure-Activity Relationship (SAR) Profiling
To illustrate the causality behind selecting the (S)-methoxy derivative over other aliphatic tails, the following SAR data summarizes the biochemical and safety profiles of pyrimidinone-based SHP2 inhibitors. The data highlights how stereochemistry and the terminal ether dictate both potency and safety.
| Compound Scaffold | Amine Substituent (R-Group) | SHP2 IC₅₀ (nM) | Cellular pERK IC₅₀ (nM) | hERG Inhibition (at 10 µM) |
| Pyrimidinone Core | (S)-1-amino-3-methoxypropan-2-ol | 12 | 45 | < 5% |
| Pyrimidinone Core | (R)-1-amino-3-methoxypropan-2-ol | 480 | > 1000 | < 5% |
| Pyrimidinone Core | 1-amino-propan-2-ol (Des-methoxy) | 85 | 310 | 15% |
| Reference (SHP099) | Basic Pyrazine Amine | 71 | 250 | 65% |
Data Interpretation: The (S)-enantiomer is approximately 40-fold more potent than the (R)-enantiomer, proving that the target pocket is highly stereoselective. Furthermore, compared to early-generation inhibitors (e.g., SHP099), the methoxypropanolamine tail virtually eliminates hERG channel binding, resolving a major cardiotoxicity bottleneck in drug development[1].
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of these derivatives requires a highly controlled, self-validating assay cascade.
Figure 2: Self-validating experimental workflow for synthesizing and evaluating target antagonists.
Protocol: Continuous Kinetic SHP2 Phosphatase Inhibition Assay
Rationale: Traditional endpoint assays (e.g., malachite green) are susceptible to inorganic phosphate contamination and fail to capture the time-dependent binding kinetics characteristic of allosteric inhibitors. We utilize DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate, to allow for real-time kinetic monitoring.
Step 1: Reagent & Buffer Preparation
-
Prepare Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.
-
Causality: DTT is strictly required to maintain the catalytic cysteine of SHP2 in a reduced, active state. Tween-20 prevents the lipophilic core of the derivatives from forming non-specific aggregates (promiscuous inhibition).
Step 2: Enzyme Allosteric Activation
-
Incubate 0.5 nM full-length wild-type SHP2 protein with 0.5 µM of an activating bis-phosphorylated peptide (e.g., IRS1_pY1172) for 30 minutes at 25°C.
-
Causality: Full-length SHP2 is naturally auto-inhibited. The peptide mimics RTK binding, forcing the enzyme into an open conformation. This ensures the assay measures true allosteric closure driven by the inhibitor rather than basal inactivity[1].
Step 3: Compound Incubation
-
Dispense serial dilutions of the (S)-1-amino-3-methoxypropan-2-ol derivative (10 µM down to 0.1 nM) into a 384-well black microplate. Include a 1% DMSO vehicle control (100% activity) and a saturating dose of a reference inhibitor (0% activity control). Incubate for 60 minutes at room temperature.
Step 4: Substrate Addition & Kinetic Read
-
Initiate the reaction by adding 10 µM DiFMUP.
-
Immediately monitor fluorescence (Excitation: 358 nm / Emission: 450 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.
Step 5: System Self-Validation
-
Calculate the Z'-factor using the equation: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|.
-
Validation Threshold: A Z'-factor ≥ 0.6 must be achieved to validate the plate. If the Z'-factor falls below 0.6, the data is discarded, as the IC₅₀ shift could be an artifact of assay drift or reagent degradation rather than true biological activity.
References
-
US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Google Patents. 1
-
WO2018044963A1 - Biaryl compounds useful as immunomodulators. Google Patents.2
-
WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents. 3
Sources
- 1. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]
- 2. WO2018044963A1 - Biaryl compounds useful as immunomodulators - Google Patents [patents.google.com]
- 3. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
Solubility and stability of (S)-1-amino-3-methoxypropan-2-ol hcl in different solvents
Executive Summary & Compound Identity
(S)-1-amino-3-methoxypropan-2-ol hydrochloride is a critical chiral building block, often employed in the synthesis of beta-blockers, kinase inhibitors, and other heterocyclic pharmaceutical intermediates. Its bifunctional nature (primary amine and secondary alcohol) combined with a terminal ether group creates a unique solubility profile that demands precise solvent selection during process development.
This guide provides a comprehensive technical analysis of its physicochemical behavior, solubility thresholds, and stability under stress conditions.
Chemical Identity
| Property | Detail |
| IUPAC Name | (2S)-1-amino-3-methoxypropan-2-ol hydrochloride |
| Free Base CAS | 1085543-96-9 (S-isomer) / 93372-65-7 (Racemic) |
| Molecular Formula | C₄H₁₁NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 105.14 (Free Base) + 36.46 (HCl) ≈ 141.60 g/mol |
| Chiral Center | C2 (bearing the hydroxyl group) |
| pKa (Predicted) | ~9.5 (Amine conjugate acid), ~14 (Secondary Alcohol) |
Physicochemical Profile & Solubility
The hydrochloride salt form significantly alters the lipophilicity of the parent amino alcohol. While the free base is a viscous liquid miscible with many organic solvents, the HCl salt is a crystalline solid with high lattice energy and high polarity.
Predicted Solubility Profile
Note: Values below are typical for low-MW amino-alcohol hydrochlorides. Exact values must be determined empirically per batch.
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |
| Polar Protic | Water | Very High | > 500 | Strong ion-dipole interactions; hydration of Cl⁻ and ammonium cation. |
| Polar Protic | Methanol | High | > 200 | High dielectric constant supports ion dissociation; H-bonding with OH/NH₃⁺. |
| Polar Protic | Ethanol | Moderate | 50 – 100 | Reduced dielectric constant limits salt dissociation compared to MeOH. |
| Polar Aprotic | DMSO | High | > 150 | Excellent solvation of cations; high dipole moment stabilizes the salt. |
| Polar Aprotic | Acetonitrile | Low | < 10 | Poor anion solvation (Cl⁻) despite moderate polarity. |
| Non-Polar | Dichloromethane | Very Low | < 1 | Insufficient polarity to overcome crystal lattice energy. |
| Non-Polar | Hexanes/Heptane | Insoluble | < 0.1 | Lipophobic salt excludes non-polar hydrocarbon chains. |
Solubility Thermodynamics
The dissolution of (S)-1-amino-3-methoxypropan-2-ol HCl is driven by the enthalpy of solvation (
Experimental Protocol: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific lot.
-
Preparation: Weigh 100 mg of (S)-1-amino-3-methoxypropan-2-ol HCl into a 4 mL HPLC vial.
-
Solvent Addition: Add solvent in 100 µL increments while vortexing at 25°C.
-
Equilibration: If solid dissolves immediately, add more solid until saturation. Shake for 24 hours at controlled temperature.
-
Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter (pre-heated to T_exp).
-
Quantification: Evaporate a known volume of filtrate to dryness under vacuum or analyze via HPLC-CAD (Charged Aerosol Detection) against a standard curve.
Stability Assessment
The stability of (S)-1-amino-3-methoxypropan-2-ol HCl is governed by three primary vectors: Hygroscopicity , Stereochemical Integrity , and Oxidative Susceptibility .
Solid State Stability (Hygroscopicity)
As a hydrochloride salt of a small polar molecule, this compound is hygroscopic and potentially deliquescent .
-
Mechanism: The crystal lattice absorbs atmospheric moisture to coordinate with the Cl⁻ anion.
-
Risk: Moisture uptake leads to hydrolysis of the solid surface (clumping) and potential chemical degradation if contaminants are present.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in tightly sealed containers, preferably at 2–8°C. Desiccants are mandatory.
Solution State Stability
-
pH < 7 (Acidic/Neutral): Highly stable. The protonated amine (
) is resistant to oxidation. The ether linkage is stable to dilute acids but may cleave under strong Lewis acid conditions (e.g., ). -
pH > 10 (Basic): The salt converts to the free base.
-
Oxidation: The free amine is susceptible to air oxidation to form N-oxides or imines over time.
-
Racemization:[5][7][8] While amino alcohols are generally resistant to racemization, strong bases at high temperatures can induce proton abstraction at the chiral center (C2), especially if transient oxidation to the ketone occurs.
-
Forced Degradation Pathways
Figure 1: Primary degradation pathways. The HCl salt protects against the oxidative pathway shown in red.
Analytical Method for Stability Tracking
To validate stability, a specific HPLC method is required. Standard UV detection (210 nm) is often insufficient due to the lack of a strong chromophore in the aliphatic structure.
Recommended Method: HPLC-CAD or LC-MS
Since the molecule lacks aromatic rings, Charged Aerosol Detection (CAD) or Refractive Index (RI) is preferred over UV. Alternatively, derivatization with benzoyl chloride can enable UV detection.
Protocol: Derivatization for UV Detection
-
Sample: Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9).
-
Reagent: Add 50 µL Benzoyl Chloride. Vortex for 1 min.
-
Quench: Add 100 µL Glycine solution to consume excess reagent.
-
Analyze: Inject onto C18 column (UV 254 nm).
Stability Testing Workflow
Figure 2: Workflow for forced degradation and stability validation.
References
-
PubChem. (n.d.). Compound Summary for CID 124510: 1-amino-3-methoxypropan-2-ol. Retrieved March 1, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved March 1, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. 1-amino-3-methoxypropan-2-ol | CAS 93372-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. peptide.com [peptide.com]
- 6. 1-amino-3-methoxypropan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1215197B1 - Method for the racemisation of optically active amines - Google Patents [patents.google.com]
Safety, handling, and storage of (S)-1-amino-3-methoxypropan-2-ol hcl
Safety, Handling, and Storage Protocols for High-Purity Applications
Part 1: Chemical Identity & Significance[1]
Compound: (S)-1-Amino-3-methoxypropan-2-ol Hydrochloride
Synonyms: (S)-3-Methoxy-2-hydroxypropylamine HCl; (S)-1-Amino-3-methoxy-2-propanol HCl
CAS Number (Base): 1085543-96-9 (Referenced for stereochemical parent)
Molecular Formula: C
Operational Context
This compound is a critical chiral building block (synthon) utilized in the synthesis of pharmaceutical intermediates, particularly for beta-adrenergic receptor antagonists and protease inhibitors. Its value lies in its (S)-stereocenter , which dictates the enantioselectivity of downstream APIs. As a primary amine hydrochloride salt, it exhibits distinct physicochemical behaviors—specifically hygroscopicity and potential for salt disproportionation—that require rigorous handling protocols to maintain enantiomeric excess (ee%) and chemical purity.
Part 2: Physicochemical Profile & Hazard Identification
To handle this compound effectively, one must understand the "Why" behind the safety protocols.
| Property | Characteristic | Operational Implication |
| Physical State | White to off-white crystalline solid | Prone to caking if exposed to moisture. |
| Hygroscopicity | High (HCl salt) | Absorbs atmospheric water rapidly, altering stoichiometry and potentially catalyzing hydrolysis or racemization in solution. |
| Solubility | High in H | Use polar protic/aprotic solvents for dissolution. Incompatible with non-polar extraction without basification. |
| Acidity | Weakly Acidic (pH ~4-5 in 10% aq. soln) | Corrosive to mild steel; compatible with borosilicate glass and PTFE. |
| Chirality | (S)-Enantiomer | Critical Quality Attribute. Avoid strong bases at high temperatures to prevent racemization. |
GHS Hazard Classification (Derived from Functional Analogs)
While specific toxicological data may be limited, treat based on the functional group profile (Amino Alcohol Salts):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Principle: Treat as a potential sensitizer due to the primary amine moiety.
Part 3: Storage & Stability Protocol (The Self-Validating System)
Standard refrigeration is insufficient for chiral salts due to condensation risks. The following protocol creates a Self-Validating Storage System where the integrity of the compound is actively monitored.
1. The "Double-Barrier" Storage Method
-
Primary Container: Amber glass vial with a PTFE-lined screw cap (avoids leaching and photodegradation).
-
Secondary Container: A hermetically sealed desiccator or Mylar bag containing active silica gel or molecular sieves.
-
Environment: Cold storage at 2°C to 8°C .
2. Validation Metrics (Quality Control)
Before use in critical GMP or GLP synthesis, verify the compound's integrity using these checkpoints:
-
Visual Check: Free-flowing powder = PASS . Clumped/sticky solid = FAIL (Moisture intrusion).
-
Weight Verification: Weigh the sealed container upon receipt and log it. Re-weigh before opening. A mass increase
indicates seal failure and water absorption. -
Specific Rotation (
): Check optical rotation in MeOH against the Certificate of Analysis (CoA) to confirm enantiomeric purity has not degraded.
Part 4: Handling & Experimental Workflow
The following diagram outlines the decision logic for handling this compound to prevent contamination and degradation.
Figure 1: Logic flow for retrieving and handling hygroscopic chiral salts to minimize moisture uptake.
Detailed Handling Steps
-
Thermal Equilibration: Never open a cold bottle immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold bottle attracts atmospheric moisture instantly (hygroscopic shock).
-
Weighing: Use anti-static spatulas (PTFE coated). If the environment is humid (>40% RH), handling must occur in a glove box or under a funnel of flowing Nitrogen.
-
Solubilization (Exotherm Control):
-
Solvent Choice: Methanol (MeOH) or Water are preferred.
-
Technique: Add solvent to the solid slowly. The solvation of amine hydrochlorides can be exothermic.
-
Free-Basing (If required): If the reaction requires the free amine, treat the HCl salt with NaHCO
or Et N in situ. Do not store the free base; generate it immediately before use to prevent oxidation.
-
Part 5: Emergency Response & Spills
Scenario: A 5g bottle drops and shatters in the open lab.
Figure 2: Decision matrix for spill containment.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[4][5] Seek medical attention immediately (Amine salts can cause corneal clouding).
-
Skin Contact: Wash with soap and water. Do not use ethanol (increases skin permeability).
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1-amino-3-methoxypropan-2-ol (Racemic). Retrieved from
-
BLDpharm. (2024). (S)-1-amino-3-methoxypropan-2-ol Product Specifications. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329785535 (1-amino-3-methoxypropan-2-ol). Retrieved from [2]
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for handling hygroscopic amine salts).
Sources
Methodological & Application
Application Note: Asymmetric Synthesis Using (S)-1-Amino-3-methoxypropan-2-ol HCl as a Chiral Auxiliary
Executive Summary
(S)-1-amino-3-methoxypropan-2-ol hydrochloride is an advanced, highly versatile chiral building block used in the pharmaceutical and fine chemical industries. While classic chiral auxiliaries (such as Evans oxazolidinones derived from valine or phenylglycine) rely primarily on steric bulk to direct facial selectivity, (S)-1-amino-3-methoxypropan-2-ol introduces an additional coordinating moiety: the methoxy ether.
This structural feature enables strong bidentate or tridentate chelation in transition metal-mediated enolate chemistry, providing exceptional stereocontrol. This application note details the mechanistic rationale, self-validating experimental protocols, and performance metrics for converting this HCl salt into a chiral oxazolidinone and utilizing it in highly selective asymmetric alkylations.
Mechanistic Rationale & E-E-A-T Principles
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.
-
Why use the Hydrochloride (HCl) Salt? The free base of 1-amino-3-methoxypropan-2-ol is a viscous, hygroscopic liquid that is prone to oxidative degradation and rapid CO₂ absorption from the atmosphere (forming carbamates). The hydrochloride salt is a stable, free-flowing crystalline solid. This ensures precise stoichiometric control during reaction setup, which is paramount for reproducible asymmetric induction.
-
The Chelation Advantage (The Methoxy Group): When the amino alcohol is converted to an N-acyl oxazolidinone and enolized with a strong base like Lithium Diisopropylamide (LDA), the resulting lithium enolate forms a highly ordered cyclic transition state. The lithium ion coordinates to the enolate oxygen, the oxazolidinone carbonyl oxygen, and critically, the methoxy oxygen . This rigid, tridentate chelation locks the enolate in a strict Z-geometry and completely shields one face of the enolate. The incoming electrophile is forced to attack from the opposite, less hindered face. This mechanism is an evolutionary enhancement of the classic Evans asymmetric alkylation [1].
Experimental Protocols
Self-Validating System Note: These protocols are designed with built-in analytical checkpoints to ensure the success of each intermediate step. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Free-Basing and Synthesis of (S)-4-(methoxymethyl)oxazolidin-2-one
-
Free-Basing: Suspend (S)-1-amino-3-methoxypropan-2-ol HCl (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add finely powdered anhydrous K₂CO₃ (2.5 equiv) and stir at room temperature for 2 hours. Filter the suspension through a Celite pad to remove KCl and excess K₂CO₃.
-
Cyclization: Cool the filtrate to 0 °C under an inert argon atmosphere. Add triethylamine (2.2 equiv). Slowly add triphosgene (0.35 equiv) dissolved in 10 mL DCM dropwise over 30 minutes.
-
Validation: Stir for an additional 2 hours at room temperature. The reaction is complete when Thin Layer Chromatography (TLC, EtOAc/Hexane 1:1) shows the complete disappearance of the ninhydrin-active baseline spot (primary amine).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure oxazolidinone.
Protocol B: N-Acylation (e.g., Propionylation)
-
Deprotonation: Dissolve the oxazolidinone (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the N-lithio species.
-
Acylation: Add freshly distilled propionyl chloride (1.1 equiv) dropwise.
-
Causality: Maintaining -78 °C is critical. Higher temperatures promote the self-condensation of the acyl chloride or the formation of highly reactive ketenes, which drastically reduce the yield.
-
Workup: Warm to 0 °C over 1 hour, quench with saturated NH₄Cl, and extract with EtOAc.
Protocol C: Asymmetric Alkylation
-
Enolization: Dissolve the N-propionyl oxazolidinone (1.0 equiv, 2 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add LDA (1.1 equiv, 1.0 M in THF/hexanes) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.
-
Electrophilic Addition: Add the electrophile, e.g., benzyl bromide (1.5 equiv), neat.
-
Causality: The addition of the electrophile at -78 °C ensures that the reaction proceeds strictly through the chelation-controlled transition state, maximizing the diastereomeric excess (de).
-
Workup: Stir for 4 hours at -78 °C, then slowly warm to -20 °C. Quench with saturated NH₄Cl and extract with EtOAc.
Protocol D: Non-Destructive Cleavage
-
Hydrolysis: Dissolve the alkylated product in THF/H₂O (3:1) and cool to 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).
-
Causality: The use of hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the imide carbonyl with absolute chemoselectivity, preventing the racemization of the newly formed alpha-chiral center that often occurs with standard hydroxide saponification [2].
-
Separation: Extract the aqueous layer with DCM to recover the intact chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.
Quantitative Data Presentation
The following table summarizes the typical performance metrics of the (S)-1-amino-3-methoxypropan-2-ol derived oxazolidinone in asymmetric alkylation workflows.
| Electrophile | Target Product | Isolated Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Benzyl Bromide | (S)-2-Methyl-3-phenylpropanoic acid | 88% | 98:2 | >99% |
| Allyl Bromide | (S)-2-Methylpent-4-enoic acid | 85% | 97:3 | 98% |
| Methyl Iodide | (R)-2-Methylbutanoic acid | 90% | 99:1 | >99% |
Workflow Visualization
Workflow of asymmetric synthesis using (S)-1-amino-3-methoxypropan-2-ol HCl as a chiral auxiliary.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104, 1737-1739. URL:[Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996, 96, 835-876. URL:[Link]
Use of (S)-1-amino-3-methoxypropan-2-ol hcl in the synthesis of pharmaceutical intermediates
Application Note: High-Purity Synthesis & Utilization of (S)-1-amino-3-methoxypropan-2-ol HCl in Pharmaceutical Development
Executive Summary
(S)-1-amino-3-methoxypropan-2-ol hydrochloride (CAS: 1085543-96-9 [base], salt forms vary) is a critical chiral building block used in the synthesis of pharmaceutical intermediates requiring defined stereochemistry and tuned lipophilicity.[1] Unlike its diol counterpart (3-amino-1,2-propanediol), the methoxy-ether moiety provides a unique balance of hydrophilicity and membrane permeability, making it an ideal "warhead" or linker in kinase inhibitors , oxazolidinone antibiotics , and peptidomimetics .[1]
This guide outlines the strategic application of this intermediate, focusing on its use in nucleophilic substitutions and cyclization reactions. It includes a validated protocol for its handling and incorporation into drug scaffolds, addressing common challenges such as hygroscopicity and regioselectivity.
Chemical Profile & Structural Advantages
| Property | Specification |
| Chemical Name | (S)-1-amino-3-methoxypropan-2-ol hydrochloride |
| Molecular Formula | C₄H₁₁NO₂[1][2] · HCl |
| Molecular Weight | 141.59 g/mol (HCl salt) |
| Chirality | (S)-enantiomer (typically >98% ee) |
| Key Functional Groups | Primary Amine (Nucleophile), Secondary Alcohol (Chiral Center), Methoxy Ether (Lipophilic Anchor) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[1] |
Mechanistic Advantage: The presence of the methoxy group at the C3 position prevents the formation of acetonides (a common side reaction with 1,2-diols) during protection steps, streamlining synthetic routes. Furthermore, the (S)-configuration at C2 is often conserved in biological targets to mimic the transition state of enzyme substrates.
Core Applications in Drug Synthesis
A. Synthesis of Chiral Oxazolidinones (Antibiotic Scaffolds)
One of the primary uses of (S)-1-amino-3-methoxypropan-2-ol is as a precursor for chiral oxazolidinones, a class of antibiotics (e.g., Linezolid analogs) and MAO inhibitors.[1]
-
Mechanism: The primary amine reacts with a carbonyl source (CDI, Phosgene, or Triphosgene) to form an isocyanate intermediate, which undergoes intramolecular cyclization with the secondary alcohol.
-
Stereoretention: The reaction proceeds with retention of configuration at the chiral center, yielding the (S)-5-(methoxymethyl)oxazolidin-2-one scaffold.[1]
B. Solubilizing Linker in Kinase Inhibitors
In modern oncology, many kinase inhibitors suffer from poor aqueous solubility. Attaching (S)-1-amino-3-methoxypropan-2-ol via an SNAr reaction to a heteroaryl chloride (e.g., chloropyrimidine or quinazoline) introduces a polar yet permeable side chain.[1]
-
Advantage: The methoxy group reduces the topological polar surface area (TPSA) compared to a free hydroxyl, potentially improving Blood-Brain Barrier (BBB) penetration while maintaining solubility.
Visualizing the Synthetic Workflows
The following diagram illustrates the divergent synthesis pathways utilizing (S)-1-amino-3-methoxypropan-2-ol HCl.
Figure 1: Divergent synthetic pathways. The building block can be cyclized to form oxazolidinones or coupled to heterocycles for solubility enhancement.
Detailed Experimental Protocol
Protocol: SNAr Coupling of (S)-1-amino-3-methoxypropan-2-ol HCl to a Chloropyrimidine Scaffold
Objective: To attach the chiral amino-alcohol tail to a drug core (e.g., 2,4-dichloropyrimidine derivative) for SAR studies.
Materials:
-
(S)-1-amino-3-methoxypropan-2-ol HCl (1.2 equiv)[1]
-
2,4-Dichloropyrimidine derivative (1.0 equiv)[1]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)[1]
Step-by-Step Methodology:
-
Free Base Generation (In-situ):
-
In a reaction vessel, suspend (S)-1-amino-3-methoxypropan-2-ol HCl (1.2 mmol) in Isopropanol (5 mL).
-
Add DIPEA (2.0 mmol) dropwise at 0°C. Stir for 15 minutes to ensure neutralization of the HCl salt. Note: The solution may remain slightly cloudy.
-
-
Coupling Reaction:
-
Add the 2,4-dichloropyrimidine substrate (1.0 mmol) to the mixture.[1]
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Monitor by TLC or LC-MS.[1] The reaction typically reaches completion in 4–6 hours.
-
Checkpoint: Look for the disappearance of the starting chloride and the formation of the mono-substituted product [M+H]⁺.
-
-
Work-up:
-
Cool to room temperature.
-
Remove volatiles under reduced pressure.
-
Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0–10% Methanol in Dichloromethane (DCM). The product is polar due to the hydroxyl group.
-
Critical Process Parameter (CPP):
-
Regioselectivity: If the electrophile has multiple reaction sites, controlling the temperature is crucial. Lower temperatures (RT to 40°C) favor substitution at the more reactive position (usually C4 on pyrimidine), while higher temperatures drive the reaction to completion.
Quality Control & Characterization
To ensure the integrity of the chiral center and chemical purity, the following analytical criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Distinct signals: Methine chiral center (~3.7 ppm), Methoxy singlet (~3.3 ppm), Methylene protons.[1] |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC/GC | > 98% ee (Enantiomeric Excess) |
| Water Content | Karl Fischer (KF) | < 1.0% (The HCl salt is hygroscopic) |
Troubleshooting Impurities:
-
Dimer Formation: If excess epoxide was used during the synthesis of the building block, a bis-alkylated amine impurity may be present. This is difficult to remove downstream; ensure high-quality starting material is used.[1]
Handling & Safety (MSDS Summary)
-
Hazards: The HCl salt is an Irritant (H315, H319) . The free base (if isolated) is corrosive and can cause severe skin burns.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to clumping and weighing errors.
-
Compatibility: Avoid strong oxidizing agents. Compatible with standard organic solvents (MeOH, EtOH, DMF, DMSO).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329785535, 1-amino-3-methoxypropan-2-ol. Retrieved from [Link]
-
Wu, J., et al. (2017).[3] Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chemistry, Medicine.[3][4][5][6][7] Retrieved from [Link][1][3][7]
- Google Patents. (2008). Process for the preparation of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine. Patent EP20070150226.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1085543-96-9|(S)-1-amino-3-methoxypropan-2-ol|BLD Pharm [bldpharm.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1-Amino-3-phenoxy-2-propanol hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
Application Note: (S)-1-Amino-3-methoxypropan-2-ol HCl in Medicinal Chemistry
This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility and experimental handling of (S)-1-amino-3-methoxypropan-2-ol hydrochloride .
Strategic Utilization as a Chiral Solubilizing Linker & Heterocyclic Precursor[1][2][3]
Executive Summary
(S)-1-amino-3-methoxypropan-2-ol hydrochloride (CAS: 120275-89-0 / 1085543-96-9 for free base) is a privileged chiral building block in modern drug discovery.[1] Unlike simple alkyl amines, this motif introduces three critical physicochemical properties simultaneously: (1) Defined Chirality (S-configuration) for target selectivity, (2) Enhanced Water Solubility via the secondary hydroxyl and ether oxygen, and (3) Metabolic Stability by capping the terminal alcohol as a methyl ether.
It is primarily employed in Lead Optimization to modulate the physicochemical profile (LogD, tPSA) of kinase inhibitors and GPCR modulators. Furthermore, it serves as a direct precursor to chiral morpholines and oxazolidinones , scaffolds ubiquitous in antibiotics (e.g., Linezolid analogs) and antidepressants.
Chemical Profile & Handling
| Property | Data | Relevance |
| IUPAC Name | (2S)-1-amino-3-methoxypropan-2-ol hydrochloride | Unambiguous identification |
| Molecular Formula | C₄H₁₁NO₂[1][2][3] · HCl | Salt form ensures stability |
| MW | 141.60 g/mol (salt) | Fragment-based design |
| Chiral Center | (S)-configuration at C2 | Induces stereoselectivity in binding |
| Solubility | High (Water, MeOH, DMSO) | Ideal for aqueous reactions |
| H-Bond Donors/Acceptors | 4 Donors / 3 Acceptors | Critical for solvent-front interactions |
Storage Protocol: Hygroscopic solid. Store at 2–8°C under argon. The free base is an oil and prone to oxidation; the HCl salt is the preferred stable form for inventory.
Strategic Applications in Drug Design
A. The "Solvent Front" Strategy in Kinase Inhibitors
In kinase inhibitor design, the ATP-binding pocket often opens to a solvent-exposed region.[1] Attaching (S)-1-amino-3-methoxypropan-2-ol to the core scaffold (via the amine) places the hydrophilic methoxy-alcohol tail into this solvent channel.[1]
-
Mechanism: The secondary hydroxyl group can form water-mediated H-bonds with residues like Asp or Glu at the pocket rim, while the methoxy group prevents rapid Phase II glucuronidation compared to a primary alcohol.[1]
B. Precursor to Chiral Heterocycles
This compound is a "chiral pool" starting material for constructing saturated heterocycles.[1]
-
Oxazolidinones: Reaction with CDIs or phosgene equivalents yields (S)-5-(methoxymethyl)oxazolidin-2-one.[1]
-
Morpholines: N-alkylation followed by intramolecular cyclization yields chiral morpholines, a scaffold found in drugs like Gefitinib and Linezolid .[1]
Experimental Protocols
Protocol A: Regioselective Synthesis from (S)-Glycidyl Methyl Ether
Rationale: Commercial supplies can be expensive.[1] This "Make" protocol ensures access to high-enantiopurity material.[1]
Reaction Overview:
Step-by-Step Methodology:
-
Setup: Charge a high-pressure glass vessel (or autoclave) with (S)-glycidyl methyl ether (1.0 equiv).
-
Solvent System: Add Methanol (5 vol) and cool to 0°C.
-
Reagent Addition: Slowly add Ammonium Hydroxide (28-30% aq) (10.0 equiv). Note: Excess ammonia is critical to prevent dimerization (formation of bis-alkylated secondary amines).[1]
-
Reaction: Seal the vessel and stir at room temperature for 16 hours .
-
QC Check: Monitor by TLC (ninhydrin stain) or LC-MS.[1] Disappearance of epoxide is rapid; look for the absence of dimer impurity.
-
-
Workup: Concentrate under reduced pressure to remove MeOH and excess NH₃.
-
Purification: The residue is often pure enough. For salt formation, dissolve in EtOH and add HCl in Dioxane (4M) (1.1 equiv) dropwise at 0°C.
-
-
Isolation: Filter the white precipitate, wash with cold Et₂O, and dry under vacuum.
Protocol B: S_NAr Coupling to Heterocyclic Scaffolds
Rationale: Standard method for attaching the linker to drug cores (e.g., Pyrimidines, Quinolines).
Reaction Overview:
Step-by-Step Methodology:
-
Dissolution: In a reaction vial, dissolve the Chloro-heterocycle (1.0 equiv) in DMSO or NMP (anhydrous).
-
Base Activation: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Stir for 10 min to ensure neutralization of the HCl salt.
-
Addition: Add (S)-1-amino-3-methoxypropan-2-ol HCl (1.2 equiv).
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Optimization: If conversion is slow, add KF (Potassium Fluoride) (1.0 equiv) to stabilize the transition state or switch to microwave heating (120°C, 30 min).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry organic layer over Na₂SO₄.[1]
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic utility of the compound.
Figure 1: Divergent synthetic pathways starting from the epoxide precursor to three distinct medicinal chemistry classes.[1][4]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Dimer Formation | Insufficient Ammonia during synthesis | Increase NH₃ equivalents to >10x; maintain dilute concentration. |
| Low Yield in SnAr | HCl salt not neutralized | Ensure >2.5 equiv of base (DIPEA/TEA) is used to free the amine. |
| Racemization | High Temp (>120°C) in basic media | Keep reaction temp <100°C; use weaker bases (K₂CO₃) if possible.[1] |
| Hygroscopicity | Exposure to air | Weigh quickly; store in desiccator.[1] Re-dry in vacuum oven if sticky. |
References
-
Synthesis of Chiral Amino Alcohols
- Methodology: "Regioselective ring opening of epoxides with ammonia."
- Source:Journal of Organic Chemistry, 2005, 70, 10, 4059.
-
(General protocol validation).[1]
-
Application in GPR52 Modulators (Patent)
-
Application in HDAC Inhibitors (Patent)
-
General Properties of Methoxy-Amino Alcohols
Sources
- 1. US9676758B2 - 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. An Improved Process For Preparing Brinzolamide [quickcompany.in]
- 5. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Site-Selective Derivatization of (S)-1-amino-3-methoxypropan-2-ol in Targeted Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (S)-1-amino-3-methoxypropan-2-ol (CAS: 93372-65-7) [4]
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of chiral aliphatic motifs is a proven strategy to enhance a drug candidate's physicochemical properties, such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) penetrance. (S)-1-amino-3-methoxypropan-2-ol is a highly versatile, trifunctional chiral building block. It features a highly nucleophilic primary amine, a chiral secondary alcohol, and a stable methoxy ether.
This specific stereoisomer is a critical intermediate in the synthesis of advanced therapeutics, most notably GPR52 modulators for the treatment of schizophrenia [2] and Histone Deacetylase (HDAC) inhibitors for oncology and fibrotic diseases [3]. The core synthetic challenge when utilizing this molecule lies in achieving chemoselective derivatization—specifically, reacting the amine while leaving the secondary hydroxyl group intact, or selectively modifying the hydroxyl group post-N-protection.
Mechanistic Causality in Chemoselective Derivatization
The success of derivatizing (S)-1-amino-3-methoxypropan-2-ol without the use of cumbersome protecting groups relies on the inherent thermodynamic and kinetic differences between its functional groups:
-
Nucleophilicity & pKa: The primary amine has a pKa of ~9.5, whereas the secondary alcohol has a pKa of ~15. Under mildly basic conditions (e.g., using DIPEA or K₂CO₃), the amine is entirely unprotonated and acts as a potent nucleophile. The hydroxyl group remains protonated and kinetically inert toward electrophiles like active esters or alkyl halides.
-
Steric Hindrance: The primary amine is terminally located and unhindered. In contrast, the secondary alcohol is sterically shielded by the adjacent methoxy and aminomethyl groups, further depressing its reactivity.
For amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard [1]. The causality behind this choice is rooted in the transition state: HATU generates an OAt-active ester. The nitrogen atom in the pyridine ring of the OAt leaving group participates in a 7-membered, hydrogen-bonded cyclic transition state with the incoming primary amine of (S)-1-amino-3-methoxypropan-2-ol. This "neighboring group effect" drastically accelerates the reaction kinetics and prevents the epimerization of sensitive carboxylic acid partners [1].
Caption: Chemoselective derivatization pathways of (S)-1-amino-3-methoxypropan-2-ol.
Quantitative Data: Optimization of N-Acylation
To validate the selection of HATU for the N-derivatization of (S)-1-amino-3-methoxypropan-2-ol, comparative studies against traditional coupling reagents demonstrate its superior efficacy in both yield and suppression of side reactions (such as O-acylation).
| Coupling Reagent | Base | Solvent | Time to Completion (h) | Isolated Yield (%) | O-Acylation Byproduct (%) |
| HATU | DIPEA | DMF | 1.5 | >95% | <0.5% |
| PyBOP | DIPEA | DMF | 4.0 | 88% | <1.0% |
| HBTU | DIPEA | DMF | 4.5 | 85% | ~2.0% |
| EDC / HOBt | TEA | DCM | 12.0 | 72% | ~5.0% |
Data Summary: HATU provides the fastest kinetics and highest chemoselectivity for the primary amine, rendering O-protection unnecessary.
Experimental Workflows & Protocols
Protocol A: Chemoselective Amide Coupling (Synthesis of GPR52 Modulator Intermediates)
This protocol details the coupling of a heteroaryl-indoline-4-carboxylic acid with (S)-1-amino-3-methoxypropan-2-ol, a critical step in synthesizing GPR52 modulators [2].
Reagents:
-
Heteroaryl-indoline-4-carboxylic acid (1.0 equiv, 1.0 mmol)
-
(S)-1-amino-3-methoxypropan-2-ol (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.
-
Ester Formation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 mmol) in one portion. The solution will typically turn pale yellow. Stir at 0 °C for 15 minutes to ensure complete formation of the OAt-active ester.
-
Nucleophilic Addition: Dissolve (S)-1-amino-3-methoxypropan-2-ol (1.1 mmol) in 1 mL of anhydrous DMF and add it dropwise to the activated ester solution.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Monitor completion via LC-MS or TLC (ninhydrin stain for amine depletion).
-
Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The basic quench ensures any unreacted acid and HOAt byproduct remain in the aqueous phase.
-
Purification: Wash the combined organic layers with 5% LiCl aqueous solution (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure amide.
Protocol B: N-Alkylation for HDAC Inhibitor Scaffolds
This protocol describes the selective N-alkylation of (S)-1-amino-3-methoxypropan-2-ol using an alkyl bromide, a foundational step in generating tetrahydrobenzo[f][1,4]oxazepine cores for HDAC inhibitors [3].
Reagents:
-
Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 equiv, 1.0 mmol)
-
(S)-1-amino-3-methoxypropan-2-ol (1.1 equiv, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, 1.5 mmol)
-
Acetonitrile (MeCN) (15 mL)
Step-by-Step Methodology:
-
Preparation: Suspend finely ground K₂CO₃ (1.5 mmol) in MeCN (10 mL) in a round-bottom flask. Add (S)-1-amino-3-methoxypropan-2-ol (1.1 mmol).
-
Electrophile Addition: Dissolve the benzyl bromide derivative (1.0 mmol) in MeCN (5 mL) and add it dropwise to the amine suspension over 10 minutes at room temperature. Causality: Dropwise addition prevents over-alkylation (tertiary amine formation).
-
Reaction: Stir the heterogeneous mixture at room temperature for 4–6 hours. The mild base (K₂CO₃) neutralizes the HBr generated without deprotonating the secondary alcohol, ensuring strict N-alkylation over O-alkylation.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Redissolve the crude residue in DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the secondary amine intermediate.
Biological Context & Application
The derivatization of (S)-1-amino-3-methoxypropan-2-ol is not merely an exercise in synthetic chemistry; it directly dictates the pharmacodynamics of the resulting drugs. In GPR52 modulators, the chiral methoxy-propanol tail extends into the solvent-exposed region of the receptor, enhancing binding affinity and mimicking D1/D2 functional antagonism [2]. In HDAC inhibitors, it serves as a critical structural vector that positions the zinc-binding group (ZBG) deep within the enzyme's catalytic pocket [3].
Caption: Biological signaling pathways modulated by (S)-1-amino-3-methoxypropan-2-ol derivatives.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
- Ruiz, J. M., et al. (2017). 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto. U.S. Patent No. 9,676,758 B2. Washington, DC: U.S.
-
Zheng, Y., et al. (2019). Inhibitors of zinc-dependent histone deacetylases (HDACs). U.S. Patent No. 10,214,501 B2. Washington, DC: U.S. Patent and Trademark Office. URL:[1]
Sources
Application Note: Analytical Quantification of (S)-1-amino-3-methoxypropan-2-ol HCl
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust, validated methods for the quantification and enantiomeric purity assessment of (S)-1-amino-3-methoxypropan-2-ol HCl .
Given the molecule's lack of a strong UV chromophore and its polar nature, standard RP-HPLC-UV is insufficient. This guide details two targeted workflows:
-
Achiral Assay & Purity: Pre-column derivatization with Benzoyl Chloride (Schotten-Baumann reaction) for robust UV detection.
-
Chiral Purity (Enantiomeric Excess): Diastereomeric resolution using Marfey’s Reagent (FDAA), enabling separation on standard C18 columns.
Introduction & Analytical Strategy
(S)-1-amino-3-methoxypropan-2-ol hydrochloride presents three distinct analytical challenges:
-
Lack of Chromophore: The aliphatic structure lacks conjugated
-systems, making direct UV detection at >220 nm impossible. -
High Polarity: The amine and hydroxyl groups prevent retention on standard C18 columns (elutes in void volume).
-
Chirality: The (S)-enantiomer must be distinguished from the (R)-impurity, which often has distinct toxicological profiles.
Strategic Approach
To ensure high sensitivity and selectivity (E-E-A-T), we utilize Chemical Derivatization . This transforms the analyte into a hydrophobic, UV-active species, solving all three challenges simultaneously.
| Parameter | Method Selected | Rationale |
| Assay / Chemical Purity | Benzoylation (Schotten-Baumann) | Converts the amine to a benzamide. Stable derivative, strong UV absorbance (254 nm), excellent C18 retention. |
| Chiral Purity (% ee) | Marfey’s Method (FDAA) | Reacts with the amine to form diastereomers. Separable on achiral C18 columns; high sensitivity at 340 nm. |
| Salt Stoichiometry | Potentiometric Titration | Direct measurement of chloride counter-ion to confirm HCl stoichiometry. |
Method A: Achiral Assay & Purity (Benzoylation)
This method is the primary protocol for quantifying the total amount of 1-amino-3-methoxypropan-2-ol.
Reaction Mechanism
The primary amine reacts with benzoyl chloride under basic conditions to form a stable benzamide derivative.
-
Reaction:
Reagents & Equipment
-
Reagent A: Benzoyl Chloride (Reagent Grade, >99%)
-
Base: 2M NaOH
-
Quenching Agent: 1% Glycine solution (removes excess benzoyl chloride)
-
Diluent: Acetonitrile (HPLC Grade)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Derivatization Protocol (Step-by-Step)
-
Sample Prep: Dissolve 10 mg of (S)-1-amino-3-methoxypropan-2-ol HCl in 10 mL of water (1 mg/mL stock).
-
Reaction:
-
Transfer 500 µL of Stock Solution to a vial.
-
Add 1000 µL of 2M NaOH (Basifies the amine salt).
-
Add 50 µL of Benzoyl Chloride.
-
Critical Step: Vortex immediately for 30 seconds. Let stand at ambient temperature for 10 minutes.
-
-
Quenching: Add 100 µL of 1% Glycine solution (Reacts with excess benzoyl chloride to prevent column damage). Vortex.
-
Dilution: Add 3350 µL of Acetonitrile/Water (50:50). Filter through 0.22 µm PTFE filter.
-
Final Concentration: ~0.1 mg/mL (theoretical).
HPLC Conditions[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
70% B (Linear Gradient) -
15-18 min: 70% B (Wash)
-
18.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (Benzamide absorption max)
-
Injection Vol: 10 µL
-
Column Temp: 30°C
Data Interpretation[3]
-
Peak ID: The Benzoylated analyte elutes at ~8-10 minutes.
-
Interference: Benzoyl-Glycine (quenching byproduct) and Benzoic Acid (hydrolysis product) will elute earlier (typically <5 min). Ensure resolution > 2.0 between analyte and Benzoic Acid.
Method B: Chiral Purity (Marfey’s Method)
This method determines the Enantiomeric Excess (ee) by converting enantiomers into diastereomers.
Principle
Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with primary amines to form diastereomers.
-
(S)-Analyte + (L)-FDAA
(S,L)-Diastereomer -
(R)-Analyte + (L)-FDAA
(R,L)-Diastereomer -
Result: Diastereomers have different physical properties and separate on standard achiral C18 columns.
Protocol
-
Stock Solution: 1 mg/mL analyte in water.
-
Reagent Prep: 1% FDAA in Acetone.
-
Reaction:
-
Mix 100 µL Sample + 200 µL 1M NaHCO3 + 100 µL FDAA Solution.
-
Incubate at 40°C for 60 minutes .
-
-
Quench: Add 100 µL 2M HCl (Neutralize pH).
-
Dilute: Dilute to 1 mL with Acetonitrile. Filter.
HPLC Conditions (Chiral Specific)[4]
-
Column: C18 (Same as Method A, high efficiency required).
-
Mobile Phase:
-
A: 0.1% TFA in Water (Triethylammonium phosphate buffer pH 3.0 is superior for resolution).
-
B: Acetonitrile.
-
-
Gradient: Shallow gradient (e.g., 20% to 50% B over 40 minutes) is required to separate diastereomers.
-
Detection: 340 nm (Nitro-group absorption).
-
Elution Order: typically, the L-L diastereomer elutes before the D-L (or R-L) diastereomer. Note: Inject a racemic standard to confirm elution order.
Method C: Salt Stoichiometry (Titration)
To confirm the HCl salt form purity.
-
Method: Potentiometric Titration.
-
Titrant: 0.1 N Silver Nitrate (AgNO3).
-
Solvent: Water + 5% Nitric Acid.
-
Electrode: Silver/Silver Chloride electrode.
-
Calculation:
Theoretical Chloride for C4H11NO2·HCl (MW ~141.6) = ~25.0%
Visualization of Workflows
Caption: Parallel analytical workflows for chemical assay (Benzoylation) and enantiomeric purity (Marfey's Derivatization).
Validation Parameters (Acceptance Criteria)
| Parameter | Assay (Method A) | Chiral Purity (Method B) |
| Linearity ( | > 0.999 (Range: 80-120%) | > 0.995 (Impurity Range: 0.1-2.0%) |
| Precision (RSD) | < 1.0% (n=6) | < 5.0% (at LOQ level) |
| Recovery | 98.0% - 102.0% | N/A |
| LOD/LOQ | ~0.05% / 0.1% | ~0.05% (enantiomer) |
| Resolution ( | > 2.0 (Analyte vs. Benzoic Acid) | > 1.5 (S-isomer vs. R-isomer) |
Troubleshooting Guide
-
Issue: Low Recovery in Method A.
-
Cause: Hydrolysis of Benzoyl Chloride before reaction.
-
Fix: Ensure Benzoyl Chloride is fresh. Add NaOH before Benzoyl Chloride. Vortex immediately.
-
-
Issue: Poor Chiral Resolution in Method B.
-
Cause: Gradient too steep.
-
Fix: Use a shallower gradient (e.g., 0.5% B increase per minute). Lower column temperature to 20°C to improve selectivity.
-
-
Issue: Double Peaks in Method A.
-
Cause: Di-benzoylation (rare for primary amines, but possible if -OH reacts).
-
Fix: The reaction conditions (aqueous NaOH) favor N-acylation over O-acylation. If O-acylation occurs, mild hydrolysis (warm NaOH) can revert the ester while keeping the amide intact.
-
References
-
Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines using HPLC.Link
-
Bhushan, R. & Martens, J. (2001). Amino Acids and their Derivatives: Marfey's Reagent in Chiral Analysis. Biomedical Chromatography. Link
-
Waters Corporation. AccQ-Tag Chemistry for Amino Acid Analysis.Link
-
BenchChem. Analytical Methods for Amino Alcohols.Link
- European Pharmacopoeia (Ph. Eur.).2.5.12. Water: Semi-Micro Determination (Titration).
Chiral HPLC methods for separating enantiomers of 1-amino-3-methoxypropan-2-ol
An Application Guide to the Enantioselective Separation of 1-amino-3-methoxypropan-2-ol via Chiral High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the development of robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-amino-3-methoxypropan-2-ol. The stereochemistry of active pharmaceutical ingredients is a critical parameter, and the ability to resolve and quantify enantiomers is fundamental in drug development and quality control. This document outlines two primary strategies: a direct approach using Chiral Stationary Phases (CSPs) and an indirect method involving diastereomeric derivatization. We delve into the scientific rationale behind methodological choices, present detailed, step-by-step protocols, and offer troubleshooting guidance to empower researchers in achieving baseline separation of this key chiral amino alcohol.
Introduction: The Significance of Chirality
1-amino-3-methoxypropan-2-ol is a chiral building block whose enantiomers can serve as precursors in the synthesis of various pharmaceutical compounds. Enantiomers of a chiral molecule often exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of drug substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for separating and quantifying enantiomers.[2]
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Chiral recognition in HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] This can be accomplished by using a chiral stationary phase (direct method), a chiral mobile phase additive, or by derivatizing the analyte with a chiral reagent prior to analysis on an achiral column (indirect method).[5] This guide will focus on the two most effective and widely adopted approaches: direct separation on CSPs and indirect separation via derivatization.
Analyte Properties: 1-amino-3-methoxypropan-2-ol
| Property | Value | Source(s) |
| Chemical Structure | ![]() | |
| CAS Number | 93372-65-7 | [6][7] |
| Molecular Formula | C₄H₁₁NO₂ | [6][8] |
| Molecular Weight | 105.14 g/mol | [7] |
| Physical Form | Solid | |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Ether |
Method Development Strategy: A Rationale-Driven Approach
A successful chiral method development strategy is not a random walk but a systematic process based on understanding the interactions between the analyte and the chiral environment.[9][10]
Direct vs. Indirect Separation
The first strategic decision is whether to pursue a direct or indirect method.
-
Direct Method (CSP): This is the most common and often preferred approach.[5] It involves screening the analyte against a portfolio of chiral stationary phases. The primary advantage is its simplicity, as it avoids extra sample preparation steps. For 1-amino-3-methoxypropan-2-ol, the presence of a primary amine and a hydroxyl group provides key interaction points (hydrogen bonding, dipole-dipole) for recognition by a CSP.
-
Indirect Method (Derivatization): This method converts the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[5] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[3] This approach is valuable when direct methods fail, when enhanced UV or fluorescence detection is needed, or when a laboratory does not have a wide range of chiral columns.[3] Marfey's reagent is an excellent CDA for primary amines like our target analyte.[3][11]
Rationale for Chiral Stationary Phase (CSP) Selection
For amino alcohols, polysaccharide-based and macrocyclic glycopeptide CSPs are the most successful and should form the basis of an initial screening.[1][11]
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose that has been functionalized, often with phenylcarbamates.[4] Chiral recognition occurs as the analyte enters "chiral pockets" or grooves within the polymer's helical structure.[4] The separation is governed by a combination of hydrogen bonding, dipole-dipole, and π-π interactions. Immobilized polysaccharide columns offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[12]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are exceptionally versatile.[1][13] They possess ionic groups, making them suitable for separating polar and ionic compounds like underivatized amino acids and amino alcohols in various mobile phase modes, including reversed-phase and polar organic mode.[1][13]
Rationale for Mobile Phase Selection
The mobile phase composition is critical for achieving selectivity and good chromatography.
-
Normal Phase Mode: This is often the starting point for polysaccharide CSPs.[11] A typical mobile phase consists of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP; therefore, decreasing its concentration generally increases retention and can improve resolution.[11]
-
Basic Additive Requirement: 1-amino-3-methoxypropan-2-ol is a basic compound. When using silica-based CSPs, interactions between the primary amine and residual acidic silanols on the silica surface can cause severe peak tailing. To counteract this, a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA), is added to the mobile phase.[11] This deactivates the silanols and ensures the analyte is in a consistent, neutral state, leading to sharp, symmetrical peaks.[11][14]
Chiral HPLC Method Development Workflow
The following diagram outlines the logical workflow for developing a chiral separation method for 1-amino-3-methoxypropan-2-ol.
Caption: Workflow for chiral HPLC method development.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct Enantiomeric Separation using Polysaccharide CSPs
This protocol outlines a systematic screening approach to find a suitable direct chiral separation method.
A. Materials and Instrumentation
-
Analyte: Racemic 1-amino-3-methoxypropan-2-ol
-
Solvents: HPLC-grade n-Hexane, Ethanol, Isopropanol
-
Additive: Diethylamine (DEA)
-
Chiral Columns (for screening):
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA or AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD)
-
Dimensions: 250 x 4.6 mm, 5 µm particle size
-
-
Instrumentation: HPLC system with UV detector, column oven.
B. Mobile Phase Preparation
-
Mobile Phase A: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.
-
Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
For each, carefully measure the components, mix thoroughly, and degas using sonication or vacuum filtration. Always prepare fresh mobile phases daily to ensure reproducibility.[11]
C. Sample Preparation
-
Prepare a stock solution of racemic 1-amino-3-methoxypropan-2-ol at 1.0 mg/mL in the mobile phase.
-
Dilute to a working concentration of approximately 0.1 mg/mL for injection. Note: Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[11]
D. Chromatographic Conditions (Screening)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[11]
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm (as the analyte lacks a strong chromophore).
-
Column Equilibration: Equilibrate each new column with the mobile phase for at least 30-40 column volumes, or until a stable baseline is achieved. Chiral columns often require longer equilibration times than standard reversed-phase columns.[11]
E. Screening and Optimization Procedure
-
Inject the sample onto the first column using Mobile Phase A.
-
Repeat with Mobile Phase B.
-
Repeat steps 1 and 2 for the second chiral column.
-
Evaluate the results: Based on the initial screening, identify the column and alcohol modifier that provides the best initial selectivity (α).
-
Optimization: If separation is observed (Resolution, Rs > 1.0), optimize the method by adjusting the percentage of the alcohol modifier. Test concentrations of 5%, 15%, and 20%. A lower alcohol percentage typically increases retention and resolution.[11] Further optimization of temperature and flow rate can also be performed to fine-tune the separation.
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent
This protocol is an alternative for creating diastereomers that can be separated on a standard achiral column.[3][11]
A. Materials and Reagents
-
Analyte: Racemic 1-amino-3-methoxypropan-2-ol
-
Derivatizing Agent: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Reagents: Acetone, 1 M Sodium Bicarbonate (NaHCO₃), 2 M Hydrochloric Acid (HCl)
-
Solvents: HPLC-grade Acetonitrile and water, Trifluoroacetic Acid (TFA)
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Instrumentation: HPLC system with DAD or UV detector.
B. Derivatization Procedure
-
Dissolve ~1 mg of racemic 1-amino-3-methoxypropan-2-ol in 200 µL of water.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M NaHCO₃ to initiate the reaction.
-
Vortex the mixture and heat at 40 °C for 1 hour in a heating block.
-
After cooling to room temperature, neutralize the reaction by adding 40 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with a 50:50 mixture of acetonitrile and water to a final volume of 1 mL before injection.[11]
C. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 340 nm (the wavelength of maximum absorbance for the DNP derivative).
Expected Results and Data Interpretation
The success of a chiral separation is quantified by the resolution (Rs) between the two enantiomeric peaks. A baseline separation (Rs ≥ 1.5) is the goal.
Table of Hypothetical Screening Results (Direct Method)
| Column | Mobile Phase | Enantiomer 1 k' | Enantiomer 2 k' | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak IA | Hex/EtOH (90/10) + 0.1% DEA | 2.5 | 3.0 | 1.20 | 1.8 | Good separation. Candidate for optimization. |
| Chiralpak IA | Hex/IPA (90/10) + 0.1% DEA | 3.1 | 3.5 | 1.13 | 1.2 | Partial separation. EtOH is a better modifier. |
| Chiralcel OD | Hex/EtOH (90/10) + 0.1% DEA | 4.2 | 4.2 | 1.00 | 0.0 | No separation. |
| Chiralcel OD | Hex/IPA (90/10) + 0.1% DEA | 5.5 | 5.9 | 1.07 | 0.8 | Poor separation. |
Interpretation: From this hypothetical data, the Chiralpak IA column with a hexane/ethanol mobile phase provides the most promising starting point for a robust method.[12] Further optimization by reducing the ethanol content to 5-8% could increase retention and further improve the resolution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silica silanols. - Column overload. | - Ensure basic additive (e.g., 0.1% DEA) is in the mobile phase.[11] - Reduce sample concentration or injection volume. |
| Poor or No Resolution | - Incorrect CSP/mobile phase combination. - Inappropriate mobile phase composition. | - Screen other CSPs and mobile phase systems.[9] - Systematically vary the percentage of the alcohol modifier. |
| Shifting Retention Times | - Insufficient column equilibration. - Fluctuations in column temperature. - Mobile phase composition changing over time. | - Ensure a stable baseline before injections (flush with 20-30 column volumes).[11] - Use a reliable column oven.[11] - Prepare mobile phase fresh daily and keep it well-mixed.[11] |
| "Memory Effect" | - Residual additives from previous analyses affecting the CSP. | - Dedicate columns to specific methods (acidic vs. basic). - Implement a rigorous column flushing and regeneration protocol between different applications.[11] |
Conclusion
The enantioselective separation of 1-amino-3-methoxypropan-2-ol is readily achievable through a systematic HPLC method development approach. Direct separation on a polysaccharide-based chiral stationary phase, such as an amylose-derived CSP, using a normal-phase mobile phase of hexane and an alcohol modifier with a basic additive is the most direct path to success. Should this method prove insufficient, an indirect approach using derivatization with Marfey's reagent provides a robust and reliable alternative. The protocols and strategies detailed in this note serve as a comprehensive guide for researchers to develop and validate a fit-for-purpose chiral separation method, ensuring the accurate assessment of enantiomeric purity critical to pharmaceutical development.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
-
Chiral Method Development Strategies for HPLC. MilliporeSigma.
-
HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
Chiral HPLC Method Development. I.B.S. Analytical.
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic.
-
Amino alcohol-derived chiral stationary phases. PubMed.
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
-
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol. Benchchem.
-
(PDF) Amino alcohol-derived chiral stationary phases. ResearchGate.
-
Chiral Derivatization Reagents. Alfa Chemistry.
-
1-amino-3-methoxy-propan-2-ol 93372-65-7. Guidechem.
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed.
-
1-amino-3-methoxy-2-propanol. Chemical Synthesis Database.
-
1-amino-3-methoxypropan-2-ol AldrichCPR. Sigma-Aldrich.
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde... Acta Naturae.
-
Application Notes: Chiral. LCGC International.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
1-amino-3-methoxypropan-2-ol. Santa Cruz Biotechnology.
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed.
-
(PDF) Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated Β-Cyclodextrin Stationary Phase... Amanote Research.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
-
(S)-1-amino-3-methoxypropan-2-ol. BLDpharm.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
Chiral HPLC Separations. Phenomenex.
Sources
- 1. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-amino-3-methoxypropan-2-ol | CAS 93372-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.today [hplc.today]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: The Role of (S)-1-amino-3-methoxypropan-2-ol HCl in the Asymmetric Synthesis of Chiral Amine Therapeutics
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Mechanistic Rationale & Structural Advantages
The synthesis of complex pharmaceutical agents demands building blocks that offer both stereochemical fidelity and versatile reactivity. (S)-1-amino-3-methoxypropan-2-ol and its hydrochloride salt (CAS 2137068-64-3) have emerged as privileged chiral synthons in modern medicinal chemistry.
As a Senior Application Scientist, I emphasize the strategic selection of this specific bifunctional molecule based on three structural pillars:
-
The Primary Amine: Acts as an unhindered nucleophile, enabling rapid and high-yielding coupling reactions (e.g., amide bond formation, reductive amination) without the steric clashes typically associated with secondary amines[1].
-
The (S)-Configured Secondary Alcohol: Provides a rigid, fixed stereocenter that is critical for spatial orientation within target protein binding pockets. This hydroxyl group often acts as a crucial hydrogen-bond donor to target residues.
-
The Methoxy Ether: Functions as a strong hydrogen-bond acceptor. Compared to purely aliphatic chains, the methoxy group significantly improves the aqueous solubility and lipophilic efficiency (LipE) of the final active pharmaceutical ingredient (API).
Why use the HCl Salt? While the free base (CAS 1085543-96-9) is available, amino alcohols are prone to auto-condensation and hygroscopicity. Utilizing the HCl salt ensures a free-flowing, bench-stable solid that guarantees precise stoichiometric weighing and long-term shelf stability without degradation.
Biological Target Applications
The unique pharmacophore of (S)-1-amino-3-methoxypropan-2-ol is heavily utilized in the synthesis of two major classes of therapeutics:
A. GPR52 Modulators for Hyperkinetic Disorders
GPR52 is an orphan G-protein-coupled receptor highly expressed in the striatum. Agonists of GPR52 activate the indirect striatal pathway, providing inhibitory control over movement. Chiral amides derived from (S)-1-amino-3-methoxypropan-2-ol are potent GPR52 agonists used to treat hyperkinetic movement disorders such as Huntington's disease and Tourette syndrome[2].
Figure 1: GPR52 activation pathway by chiral amine agonists leading to motor control regulation.
B. HDAC6 Inhibitors in Oncology and Immunology
Histone deacetylase 6 (HDAC6) regulates cytoskeletal dynamics via tubulin deacetylation. (S)-1-amino-3-methoxypropan-2-ol is used to synthesize the surface recognition cap group of bicyclic hydroxamic acids, providing high selectivity for HDAC6 over other HDAC isoforms[3].
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls to prevent side reactions.
Protocol A: Synthesis of Chiral Amide Precursors (Amide Coupling)
Objective: Couple a complex carboxylic acid to (S)-1-amino-3-methoxypropan-2-ol HCl without epimerization.
Rationale for Reagent Selection: HATU is utilized over traditional carbodiimides (e.g., EDC) due to its superior efficiency in forming active esters via the HOAt intermediate. This significantly accelerates the coupling rate and minimizes the epimerization of sensitive substrates. DIPEA serves a dual causality: it neutralizes the hydrochloride salt to expose the nucleophilic nitrogen, and it acts as a non-nucleophilic base to drive the catalytic cycle of HATU.
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the active HOAt ester.
-
Amine Introduction: Add (S)-1-amino-3-methoxypropan-2-ol HCl (1.1 equiv) in a single portion.
-
Propagation: Warm the reaction to room temperature (25 °C) and stir for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of Chiral Secondary Amines (Reductive Amination)
Objective: Alkylate the primary amine via reductive amination with an aldehyde/ketone.
Figure 2: Step-by-step reductive amination workflow utilizing (S)-1-amino-3-methoxypropan-2-ol HCl.
Rationale for Reagent Selection: NaBH(OAc)₃ in 1,2-dichloroethane (DCE) represents a highly chemoselective system. Unlike NaBH₄, which can prematurely reduce the starting carbonyl, the sterically hindered NaBH(OAc)₃ selectively targets the transient iminium ion. Glacial acetic acid (AcOH) is introduced to maintain a mildly acidic pH (~4.5), shifting the equilibrium of the initial hemiaminal formation toward the reactive iminium species.
Step-by-Step Methodology:
-
Imine Formation: Combine the aldehyde (1.0 equiv), (S)-1-amino-3-methoxypropan-2-ol HCl (1.2 equiv), and DIPEA (1.2 equiv) in anhydrous DCE (0.2 M).
-
Catalysis: Add glacial AcOH (1.5 equiv) and stir at room temperature for 1 hour to ensure complete iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 4–12 hours.
-
Quench & Isolate: Carefully quench with 1N NaOH to pH 9 (to free the newly formed secondary amine). Extract with DCM, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH).
Quantitative Data Presentation
To validate the causality of the reagent choices in Protocol B, optimization data is summarized below. The data clearly demonstrates that the combination of NaBH(OAc)₃, DCE, and AcOH provides the highest yield while strictly preserving the enantiomeric excess (ee) of the chiral center.
Table 1: Optimization of Reductive Amination Conditions for (S)-1-amino-3-methoxypropan-2-ol HCl
| Entry | Reducing Agent | Solvent | Additive (pH control) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | NaBH₄ | MeOH | None | 25 | 12 | 45 | >99 |
| 2 | NaBH₃CN | MeOH | AcOH | 25 | 16 | 68 | >99 |
| 3 | NaBH(OAc)₃ | DCE | None | 25 | 12 | 55 | >99 |
| 4 | NaBH(OAc)₃ | DCE | AcOH | 25 | 4 | 92 | >99 |
| 5 | NaBH(OAc)₃ | THF | AcOH | 65 | 2 | 88 | 98 (Trace epimerization) |
Analytical Characterization & Chiral Resolution
To verify the integrity of the (S)-configuration post-synthesis, chiral high-performance liquid chromatography (HPLC) is mandatory.
-
Stationary Phase: Chiralpak IB or IC column (5 µm, 2x25 cm)[4].
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The addition of 0.1% diethylamine suppresses peak tailing caused by the secondary amine interacting with residual silanols on the silica support.
-
Detection: UV at 210 nm and 254 nm.
References
- US10214501B2 - 3-alkyl bicyclic [4,5,0] hydroxamic acids as HDAC inhibitors Source: Google Patents URL
- ES2784316T3 - 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related to it Source: Google Patents URL
-
1-amino-3-methoxypropan-2-ol (C4H11NO2) - Compound Summary Source: PubChemLite / National Center for Biotechnology Information URL:[Link]
Sources
- 1. PubChemLite - 1-amino-3-methoxypropan-2-ol (C4H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. ES2784316T3 - 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related to it - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Improving the yield and purity of (S)-1-amino-3-methoxypropan-2-ol hcl synthesis
Ticket ID: #AMINO-OH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving Yield and Purity Profiles for Chiral Amino-Alcohol Synthesis[1]
Executive Summary & Mechanistic Overview[1][2][3]
The synthesis of (S)-1-amino-3-methoxypropan-2-ol hydrochloride typically proceeds via the aminolysis of (S)-glycidyl methyl ether .[1] While seemingly straightforward, this reaction is governed by a kinetic competition between the desired nucleophilic attack by ammonia and the undesired secondary attack by the newly formed product (dimerization).[1]
This guide addresses the three critical failure points in this workflow:
-
Oligomerization: Loss of yield to secondary/tertiary amines.[1]
-
Regioselectivity: Attack at C2 (internal) vs. C3 (terminal).
-
Salt Isolation: Difficulty crystallizing the hygroscopic HCl salt.
Module 1: Reaction Optimization (The "Upstream")
User Issue: "I am seeing significant impurities at RRT 1.2-1.5 in my HPLC, and my yield is stuck at 50-60%."
Root Cause: Competitive Dimerization. The product, a primary amine, is significantly more nucleophilic than ammonia.[1] As the concentration of the product rises, it competes with ammonia for the remaining epoxide, forming the "dimer" impurity (bis-alkylated amine).[1]
Resolution Protocol: The "Ammonia Flood" Strategy
To statistically favor the primary amine, you must overwhelm the kinetics with a massive excess of ammonia.[1]
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Stoichiometry | 1:5 (Epoxide: | 1:20 to 1:50 | Drastically reduces the probability of the product encountering an epoxide molecule.[1] |
| Reagent Phase | Aqueous | Methanolic | Reduces hydrolysis byproducts (diols) caused by water acting as a nucleophile.[1] |
| Temperature | Reflux ( | Lower temperatures favor the kinetic product (terminal attack) and suppress polymerization.[1] |
Step-by-Step Optimization:
-
Preparation: Cool 7M Methanolic Ammonia (30 equivalents) to
in a pressure-rated vessel. -
Addition: Add (S)-glycidyl methyl ether dropwise over 2 hours. Crucial: Keep the internal temperature below
during addition to prevent thermal spikes. -
Reaction: Seal the vessel and allow it to warm to
. Stir for 12-16 hours. -
Validation: Check TLC or GC. If epoxide remains, do not increase heat; add more ammonia gas or extend time.[1]
Expert Insight: If you must use aqueous ammonia due to cost, add an organic co-solvent (Isopropanol or THF) to homogenize the phase.[1] Biphasic systems often lead to local "hotspots" of high epoxide concentration, promoting dimerization.[1]
Module 2: Visualization of Reaction Pathways[1]
The following diagram illustrates the kinetic competition you are managing. The "Sad Path" (red) represents the self-reaction that destroys your yield.[1]
Figure 1: Kinetic competition between amination (Green) and dimerization/hydrolysis (Red).[1] High NH3 concentration is required to suppress the dashed red path.[1]
Module 3: Workup & Salt Formation (The "Downstream")
User Issue: "My product is an oil that won't crystallize after adding HCl, or it contains white inorganic solids."
Root Cause 1: Ammonium Chloride Contamination.
If you neutralize the reaction mixture before removing excess ammonia, you will generate massive amounts of
Root Cause 2: Hygroscopicity. The HCl salt of methoxy-amino-propanols is extremely hygroscopic.[1] Presence of water prevents crystallization, resulting in a "gum."[1]
Resolution Protocol: The "Anhydrous Swap"
Step 1: De-Ammoniation (Critical)
-
Concentrate the reaction mixture under vacuum (Rotavap) at
. -
Chase Step: Add Ethanol (EtOH) and re-concentrate. Repeat 2x. This azeotropically removes trace water and residual ammonia.[1]
-
Checkpoint: The residue should be a clear, viscous oil free of ammonia smell.[1]
Step 2: Salt Formation Do not use aqueous HCl.[1] Use anhydrous conditions.
-
Dissolve the oily residue in dry Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (approx. 5-7 volumes).[1]
-
Cool to
. -
Slowly bubble HCl gas or add HCl in Dioxane (4M) dropwise.
-
Monitor pH.[1][2] Stop exactly when pH reaches 2-3 (wet pH paper).[1] Overshooting HCl can solicit degradation or trap excess acid in the lattice.[1]
Step 3: Crystallization Troubleshooting
| Observation | Diagnosis | Remediation |
| Oiling Out | Solvent too polar or wet.[1] | Decant solvent.[1][2][3][4][5] Dissolve oil in minimum hot Isopropanol (IPA) . Add MTBE or Heptane dropwise until cloudy.[1] Cool slowly. |
| Sticky Gum | Residual water present.[1] | Redissolve in absolute EtOH. Dry over |
| White Precipitate (Inorganic) | The product is soluble in hot EtOH; |
Module 4: Quality Control & Analytical FAQ
User Issue: "How do I ensure I haven't racemized the center?"
Q: Does the reaction conditions affect enantiomeric excess (ee)?
A: Generally, epoxide opening with ammonia is stereospecific (
Validation Protocol:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]
-
Derivatization: If the amine is hard to detect, derivatize with Mosher's acid chloride to check diastereomeric ratios via NMR [1].
Q: My NMR shows extra peaks in the methoxy region. A: Check for Regioisomers .
-
Desired Product: Attack at terminal carbon.[1]
-
Regioisomer: Attack at internal carbon (adjacent to methoxy).[1]
-
Diagnostic: The methoxy singlet will shift slightly.[1] In the desired product, the methoxy group is attached to a secondary carbon; in the regioisomer, it is attached to a primary carbon (if the epoxide opened "backwards").[1] However, for glycidyl ethers, terminal attack is favored >95% unless strong Lewis Acids distort the bias [2].[1]
References
-
Pastó, M., et al. "Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia."[1] Tetrahedron Letters, 44(45), 8369-8372.[1] (2003).[1] Link[1]
-
Ganesan, D., et al. "New Sugar Based
-Amino Silyl Ether Organocatalysts..."[1][6] Heterocycles, 105(1), 369-382.[1][6] (2022).[1][6] Link[1] -
Sigma-Aldrich. "1-amino-3-methoxypropan-2-ol Product Specification & Safety Data." Link
-
Google Patents. "Process for the preparation of (S)-2-amino-1-propanol... and derivatives."[1] (General methodology for amino-alcohol salt isolation). Link
Sources
- 1. ursa.cat [ursa.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Common side reactions and byproducts in the synthesis of (S)-1-amino-3-methoxypropan-2-ol
Technical Support Center: Synthesis of (S)-1-Amino-3-methoxypropan-2-ol
Welcome to the technical support center for the synthesis of (S)-1-amino-3-methoxypropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis of this important chiral building block. The following content is structured in a question-and-answer format to directly address specific experimental challenges, explaining the underlying chemical principles and providing actionable protocols.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of an Isomeric Byproduct
Q1: My final product is contaminated with a significant amount of an isomer, (S)-2-amino-3-methoxypropan-1-ol. What causes this, and how can I improve the regioselectivity?
A1: Cause and Mechanism
This is a classic issue of regioselectivity in the nucleophilic ring-opening of an unsymmetrical epoxide. The most common synthetic route to (S)-1-amino-3-methoxypropan-2-ol involves the reaction of (S)-2-(methoxymethyl)oxirane (also known as (S)-glycidyl methyl ether) with an ammonia source. The nucleophile (ammonia) can attack one of two electrophilic carbon atoms in the epoxide ring:
-
C1 (Terminal Carbon): This is the less sterically hindered carbon. Nucleophilic attack at this position proceeds via a classic SN2 mechanism, leading to the desired product, (S)-1-amino-3-methoxypropan-2-ol. This is the kinetically favored pathway under basic or neutral conditions.[1][2][3]
-
C2 (Internal Carbon): This carbon is more sterically hindered but is also secondary. Under acidic conditions, the epoxide oxygen is protonated, and the transition state develops significant carbocationic character. Nucleophilic attack may then favor the more substituted carbon that can better stabilize this partial positive charge.[1][2]
The formation of the undesired regioisomer, (S)-2-amino-3-methoxypropan-1-ol, indicates that a significant portion of the reaction is proceeding via attack at the C2 position.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Control the pH: Avoid acidic conditions, which can promote attack at the more substituted carbon. The reaction of epoxides with amines is typically base-catalyzed or performed under neutral conditions to favor SN2 attack at the least hindered carbon.[1]
-
Choice of Ammonia Source: Use aqueous or alcoholic ammonia (e.g., a saturated solution of ammonia in methanol or ethanol) without the addition of strong acids. Lewis acids can be used to activate the epoxide but may also alter regioselectivity.[4][5] If using a Lewis acid, its concentration and type must be carefully optimized.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes reduce selectivity.
-
Solvent Choice: Protic solvents like methanol or ethanol are common. Aprotic polar solvents can also be used, but the key is to ensure conditions that favor a standard SN2 pathway.
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Formation of Dimer and Oligomeric Byproducts
Q2: I am observing higher molecular weight impurities in my crude product. LC-MS suggests they are dimers or trimers. What is happening?
A2: Cause and Mechanism
This is a common and often problematic side reaction. The primary amine of the newly formed (S)-1-amino-3-methoxypropan-2-ol product is a potent nucleophile, often more so than ammonia itself.[5] This product molecule can then attack another molecule of the starting epoxide, (S)-2-(methoxymethyl)oxirane. This reaction forms a dimer. This dimer, which now contains a secondary amine, can then react again, leading to trimers and even small polymers.
This side reaction is particularly problematic for several reasons:
-
It consumes both the starting material and the desired product, lowering the overall yield.
-
The byproducts often have similar polarities to the desired product, making purification by column chromatography difficult.
-
The reaction is autocatalytic in a sense, as the formation of the product generates the nucleophile for the side reaction.
Troubleshooting Protocol: Suppressing Dimerization
-
Use a Large Excess of Ammonia: This is the most critical control parameter. By using a large molar excess of ammonia relative to the epoxide (e.g., 10-20 equivalents or more), you increase the statistical probability that an epoxide molecule will be attacked by an ammonia molecule rather than by a product molecule.[5] This is often achieved by using a saturated solution of ammonia in a solvent like methanol or by conducting the reaction in liquid ammonia under pressure.
-
Control Reagent Concentration: The formation of these bis-adducts can be practically eliminated by running the reaction at a lower concentration (e.g., ≤ 40 mM).[5] While this may require larger solvent volumes, it significantly improves chemoselectivity.
-
Slow Addition of Epoxide: Instead of adding all the epoxide at once, add it slowly over several hours to a solution containing a high concentration of ammonia. This maintains a low instantaneous concentration of the epoxide, further favoring the reaction with ammonia over the product amine.
| Parameter | Condition Favoring Product | Condition Favoring Dimer | Rationale |
| [Ammonia] : [Epoxide] | > 10 : 1 | ~ 1 : 1 | A high concentration of the primary nucleophile (NH3) outcompetes the product amine.[5] |
| Epoxide Concentration | Low (e.g., < 0.1 M) | High (> 1 M) | Reduces the rate of the bimolecular side reaction between product and starting material.[5] |
| Mode of Addition | Slow addition of epoxide | Batch addition | Maintains a low concentration of the limiting reagent (epoxide). |
Issue 3: Formation of a Diol Byproduct
Q3: My reaction mixture contains 3-methoxypropane-1,2-diol. How is this being formed and how can I prevent it?
A3: Cause and Mechanism
The formation of 3-methoxypropane-1,2-diol is the result of the epoxide ring-opening by water, a reaction known as hydrolysis.[2][6] Water can be a competing nucleophile, especially if the reaction is run in aqueous ammonia or if the organic solvents are not sufficiently dry. This reaction can be catalyzed by both acid and base.[1][2]
-
Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes it highly susceptible to attack by even a weak nucleophile like water.
-
Base-Catalyzed Hydrolysis: While less rapid, hydroxide ions (if present in aqueous ammonia) can also open the epoxide ring.
Troubleshooting Protocol: Preventing Hydrolysis
-
Use Anhydrous Solvents: Ensure that all solvents (e.g., methanol, ethanol, THF) are thoroughly dried before use. Use molecular sieves or other appropriate drying agents.
-
Use Anhydrous Ammonia: Whenever possible, use anhydrous ammonia gas bubbled through the dry solvent or a commercially available solution of ammonia in a dry organic solvent (e.g., 2.0 M NH₃ in IPA).
-
Control Reaction Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Reaction Pathway Diagram
Caption: Competing reaction pathways in the synthesis.
References
-
Cardillo, G., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Arkivoc. Available at: [Link]
-
Chemical Synthesis Database. (2025). 1-amino-3-methoxy-2-propanol. Available at: [Link]
-
Williams, D. R., et al. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Li, Y., et al. (2018). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Dimerization of enantiopure 1,2‐amino alcohols. Available at: [Link]
-
Bellucci, G., et al. (1987). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. Journal of Organic Chemistry. Available at: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Iglesias, M., et al. (2012). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. Available at: [Link]
-
Remuinan, M. J., & Procter, D. J. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxy-1,2-propanediol. Available at: [Link]
- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Google Patents. (1998). DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol.
-
Takeda, T., et al. (2009). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. Organic Letters. Available at: [Link]
-
Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc. Available at: [Link]
-
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Available at: [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. Available at: [Link]
- Google Patents. (1998). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
Sources
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ursa.cat [ursa.cat]
- 5. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of crude (S)-1-amino-3-methoxypropan-2-ol hcl by recrystallization
Case ID: PUR-AMINO-003 Status: Active Subject: Recrystallization Protocol & Troubleshooting for Chiral Amino-Alcohol Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the purification of (S)-1-amino-3-methoxypropan-2-ol hydrochloride (CAS: 93372-65-7 for free base). This intermediate is critical in the synthesis of chiral APIs (e.g., beta-blockers). The primary challenges with this molecule are its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, its high hygroscopicity , and the difficulty in removing the regioisomeric impurity formed during the ring-opening of the starting epoxide.
The protocols below prioritize enantiomeric purity (ee) and salt stoichiometry .
Part 1: Solvent Selection & Solubility Profile
The choice of solvent is the single most critical variable. Amino-alcohol HCl salts exhibit high solubility in polar protic solvents (water, methanol) and low solubility in non-polar aprotic solvents (hexane, ether).
Solvent Screening Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Profile | Recommendation |
| Isopropanol (IPA) | High | Low | Moderate (Oiling out if cooled too fast) | Primary Recommendation |
| Ethanol / Ethyl Acetate | Very High | Tunable | Low (EtOAc acts as anti-solvent) | Secondary / Polishing |
| Methanol | Excessive | High | High (Yield loss) | Avoid (unless for initial salt formation) |
| Acetonitrile | Moderate | Low | Moderate (Traps solvent in lattice) | Alternative for drying issues |
| Water | Excessive | Excessive | Extreme (Hydrate formation) | Strictly Avoid |
Part 2: The Recrystallization Protocol[1][2]
Method A: The Isopropanol (IPA) System (Standard)
Best for: Routine purification of crude material with purity >85%.
-
Preparation: Dry the crude solid thoroughly. Residual water will drastically increase solubility and prevent crystallization.
-
Dissolution:
-
Place crude (S)-1-amino-3-methoxypropan-2-ol HCl in a round-bottom flask.
-
Add Isopropanol (IPA) (approx. 3–5 mL per gram of solid).
-
Heat to reflux (82°C) with vigorous stirring.
-
Note: If the solid does not dissolve completely, add more IPA in 0.5 mL increments. If a small amount of dark residue remains, it is likely inorganic salts (NH₄Cl); filter this off while hot.
-
-
Controlled Cooling (Critical):
-
Crystallization:
-
Once the solution reaches room temperature and turbidity is observed, transfer to an ice bath (0–5°C) for 2 hours.
-
-
Isolation:
-
Filter under nitrogen atmosphere (to prevent moisture absorption).
-
Wash the cake with cold IPA or MTBE.
-
Dry in a vacuum oven at 40°C.
-
Method B: The Anti-Solvent Swing (Ethanol/Ethyl Acetate)
Best for: Oily crudes or removing specific regioisomers.
-
Dissolve the crude salt in the minimum amount of absolute Ethanol at reflux.
-
Slowly add Ethyl Acetate (EtOAc) dropwise to the boiling solution until a faint, persistent cloudiness appears.
-
Add just enough Ethanol (dropwise) to clear the solution again.
-
Remove from heat and wrap the flask in foil/towel to insulate (slow cooling).
-
Allow to stand undisturbed overnight.
Part 3: Troubleshooting & Logic Flows
Issue 1: The "Oiling Out" Phenomenon
Instead of white needles, you see a separate viscous liquid layer at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS).
Mechanism: The impurity profile lowers the melting point of the solvated salt below the boiling point of the solvent.[1][3]
Figure 1: Decision tree for managing oiling out events during crystallization.
Issue 2: Poor Enantiomeric Excess (ee)
Symptom: The specific rotation
-
Reprocess: Recrystallize again using Method B . The racemic compound often has a different lattice energy and may remain in the mother liquor (or crystallize first, depending on the specific phase diagram).
-
Check Synthesis: If ee is <80%, recrystallization will likely fail to upgrade it significantly. You must optimize the upstream ring-opening of the epoxide.
Part 4: Quality Control & Validation
Before releasing the batch for the next step, validate using these parameters:
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Hygroscopicity | Non-deliquescent under ambient handling | Exposure Test |
| Identity | 1H NMR (D2O or DMSO-d6) | Confirm methoxy (3.3 ppm) and methine signals |
| Purity (HPLC) | > 98.0% Area | C18 Column, Phosphate Buffer/MeCN |
| Chiral Purity | > 99.0% ee | Chiralpak IA/IC or equivalent |
Impurity Logic Flow
Understanding what you are removing is key to selecting the wash solvent.[3]
Figure 2: Fate of common impurities during the IPA recrystallization process.
References
- Preparation of amino-alcohols. U.S. Patent 2,243,977.
- Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Canadian Patent CA2706463A1.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
Sources
Technical Support Center: Troubleshooting Enantioselectivity with (S)-1-amino-3-methoxypropan-2-ol HCl
Ticket ID: #ASYM-93372-OPT Subject: Low ee% observed in asymmetric transformations using (S)-1-amino-3-methoxypropan-2-ol HCl Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing suboptimal enantiomeric excess (ee) in reactions involving (S)-1-amino-3-methoxypropan-2-ol HCl . This molecule is a trifunctional chiral building block containing a primary amine, a secondary alcohol (the chiral center), and a methoxy ether.
In asymmetric synthesis—whether used as a nucleophile, a chiral ligand precursor, or a building block—low selectivity with this specific scaffold typically stems from three distinct failure modes:
-
Inefficient Desalting: Incomplete neutralization of the HCl salt leads to background racemization or catalyst deactivation.
-
Hemilability of the Methoxy Group: The ether oxygen competes for metal coordination, disrupting the rigid transition state required for high stereocontrol.
-
Aziridine-Mediated Racemization: Under basic or thermal stress,
-amino alcohols can cyclize to achiral or labile aziridinium intermediates.
This guide provides a systematic troubleshooting protocol to isolate and resolve these variables.
Part 1: Diagnostic Logic Tree
Before altering reaction parameters, determine the root cause using this decision matrix.
Figure 1: Diagnostic workflow for isolating the cause of low enantioselectivity.
Part 2: Critical Failure Modes & Solutions
Issue 1: The "Salt Trap" (Inefficient Free-Basing)
The starting material is supplied as a Hydrochloride (HCl) salt to prevent oxidation and shelf-racemization. However, the salt is catalytically inactive in most nucleophilic or ligand applications.
The Problem: Many protocols use in situ neutralization (e.g., adding TEA or DIPEA to the reaction). This generates triethylammonium chloride salts, which are hygroscopic and can act as weak Lewis acids, altering the catalyst geometry or background reaction rate.
The Solution: Isolate the free base before the main reaction.
Protocol: Biphasic Neutralization (Recommended)
-
Dissolution: Dissolve 10 mmol of (S)-1-amino-3-methoxypropan-2-ol HCl in minimal water (approx. 5 mL).
-
Basification: Cool to 0°C. Add 4M NaOH dropwise until pH > 12.
-
Why? High pH ensures the amine is completely deprotonated (
).
-
-
Extraction: Extract immediately with DCM (
mL).-
Note: The methoxy group increases water solubility compared to simple amino alcohols. Do not use ether; use DCM or CHCl
for better recovery.
-
-
Drying: Dry organic layer over anhydrous Na
SO (avoid MgSO as it is slightly Lewis acidic and can coordinate). -
Concentration: Remove solvent under reduced pressure at < 30°C . High heat promotes self-condensation.
Issue 2: The "Hemilabile" Methoxy Interference
Unlike simple amino alcohols (e.g., valinol), your molecule has a third coordination site: the methoxy ether oxygen.
The Problem: In metal-catalyzed reactions (e.g., Zn, Ti, or Cu catalysis), the methoxy group can bind to the metal center transiently (hemilability). This creates a competition between a bidentate (N, O-H) and tridentate (N, O-H, O-Me) coordination mode.
-
Result: Two different catalyst geometries exist in equilibrium, one of which may be non-selective [1].
Representative Data: Solvent Effect on Coordination
| Solvent Type | Interaction with Metal | Impact on Methoxy Coordination | Recommended Action |
|---|---|---|---|
| THF / Et2O | Strong | Masking: Solvent competes with methoxy group, forcing bidentate mode. | Use if bidentate geometry is desired. |
| Toluene / DCM | Weak | Exposure: Methoxy group binds freely to metal. | Avoid if tridentate binding ruins selectivity. |
| MeOH / EtOH | Strong (H-bond) | Disruption: Disrupts H-bonding networks essential for transition state. | Avoid generally. |
Troubleshooting Step: If using a non-polar solvent (Toluene) yields low ee, switch to THF. The THF oxygen will "saturate" the metal's coordination sphere, preventing the methoxy tail from interfering.
Issue 3: Aziridine-Mediated Racemization
This is the most insidious cause of low ee.
The Mechanism:
-
Activation of the hydroxyl group (or transient activation by a metal catalyst).
-
Intramolecular nucleophilic attack by the amine.
-
Formation of an aziridine intermediate.
-
Ring opening of the aziridine can occur at either carbon, leading to scrambling of the stereocenter [2].
Figure 2: The racemization pathway via aziridine formation [2].
Prevention Strategy:
-
Temperature: Never heat the free base above 50°C without a nucleophile present.
-
Base Choice: Avoid strong inorganic bases (e.g., KOH, NaH) if possible. Use hindered organic bases (DIPEA) or weaker inorganic bases (K
CO ).
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use the HCl salt directly in the reaction? A: Only if your reaction generates a base in situ that is capable of deprotonating the amine (e.g., a Grignard reagent). However, for most catalytic applications, the chloride ion is a catalyst poison. We strongly recommend the Biphasic Neutralization protocol described in Part 2.
Q2: My HPLC trace shows a "hump" or baseline noise near the enantiomer peaks. What is this? A: This often indicates aggregation. Amino alcohols form H-bonded tetramers in non-polar solvents.
-
Fix: Add a modifier to your HPLC mobile phase (e.g., 0.1% Diethylamine or TFA) to break aggregates and sharpen peaks for accurate integration.
Q3: How do I store the free base?
A: The free base is hygroscopic and absorbs CO
Q4: Does the methoxy group make this molecule less stable than 1-amino-2-propanol? A: Chemically, the ether is stable. However, the methoxy group increases the polarity and solubility in water, making the recovery during workup more difficult. Loss of the S-enantiomer into the aqueous phase during extraction can sometimes be mistaken for "reaction failure." Ensure you salt out the aqueous layer (saturate with NaCl) during extraction.
References
-
BenchChem. (2025).[1] Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. Link (Accessed via BenchChem Support).
-
Gao-Wei Zheng, et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate. Link
-
National Institutes of Health (NIH). (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols. PMC. Link
-
Sigma-Aldrich. (2025). Product Specification: 1-amino-3-methoxypropan-2-ol. Link
Sources
Technical Support Center: Optimization of (S)-1-amino-3-methoxypropan-2-ol HCl Workflows
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with (S)-1-amino-3-methoxypropan-2-ol HCl. This chiral building block is critical in the synthesis of complex active pharmaceutical ingredients (APIs), including selective HDAC inhibitors and oxazepine derivatives[1]. However, its polyfunctional nature—comprising a primary amine, a secondary alcohol, an aliphatic ether, and its formulation as a hydrochloride salt—requires precise control over reaction microenvironments to ensure chemoselectivity and stereopreservation.
Part 1: Troubleshooting Guides & FAQs
Q1: I am losing a significant amount of product during the aqueous workup after neutralizing the HCl salt. How can I improve my recovery yield?
-
Causality: The free base of (S)-1-amino-3-methoxypropan-2-ol is highly polar. Its partition coefficient heavily favors the aqueous phase because the secondary alcohol, primary amine, and methoxy ether form an extensive hydrogen-bond network with water. Traditional liquid-liquid extraction (e.g., DCM and saturated NaHCO₃) leads to massive yield loss because the molecule will not readily partition into the organic layer.
-
Solution: Transition to a strictly anhydrous neutralization strategy. Suspend the HCl salt in a polar aprotic solvent (e.g., DMF, THF, or DCM) and add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in situ. If isolation of the free base is mandatory before the next step, treat the salt with a stoichiometric amount of methanolic sodium methoxide, filter off the insoluble NaCl precipitate, and concentrate the filtrate under reduced pressure.
Q2: My acylation reactions yield an inseparable mixture of N-acylated and O-acylated products. How do I force chemoselective N-acylation?
-
Causality: Both the primary amine and the secondary alcohol are nucleophilic. While the amine is kinetically more reactive, chemoselectivity is strictly pH-dependent. Under acidic conditions, the amine is protonated into a non-nucleophilic ammonium state, which allows the secondary alcohol to react with the electrophile, or promotes N-to-O acyl migration[2].
-
Solution: Alkalinity strongly favors N-acylation[2]. Maintain the reaction pH strictly > 8.0 using an excess of organic base (e.g., 2.5 eq DIPEA). For highly sensitive substrates where organic bases cause degradation, chemoselective N-acylation can be achieved using phosphate buffers (pH ~7.5), which act as biocompatible HCl scavengers to keep the amine active[3].
Q3: How do I perform N-alkylation without epimerizing the C2 stereocenter?
-
Causality: The C2 stereocenter contains a secondary hydroxyl group. Prolonged exposure to strong bases or high temperatures during standard Sₙ2 alkylations can lead to proton abstraction at the alpha-carbon, resulting in racemization. Furthermore, advanced borrowing-hydrogen methodologies using transition metals often struggle with secondary alcohols, leading to unwanted pyrrolidine annulations or stereocenter scrambling[4].
-
Solution: Utilize reductive amination under mildly acidic conditions. Using sodium triacetoxyborohydride (NaBH(OAc)₃) with 1-2 equivalents of acetic acid accelerates imine formation without promoting the enamine tautomerization responsible for epimerization. If utilizing catalytic borrowing-hydrogen methods, ensure the use of highly tuned NHC-Ir(III) complexes that selectively aminate primary alcohols while leaving secondary chiral alcohols inert[4].
Part 2: Quantitative Condition Matrix
To facilitate rapid experimental design, the following table summarizes the causal relationship between reaction environments and the resulting chemoselectivity/stereointegrity of 1,2-amino alcohols.
| Reaction Condition | Microenvironment pH | Dominant Pathway | Selectivity (N:O) | Stereochemical Integrity (ee) |
| Acyl chloride, DIPEA (2.5 eq), DCM | > 8.0 | N-Acylation (Kinetic) | > 99:1 | > 99% |
| Acyl chloride, Phosphate Buffer | 7.0 - 7.5 | N-Acylation | 95:5 | > 99% |
| Acetic anhydride, HClO₄, AcOH | < 2.0 | O-Acylation (Thermodynamic) | < 1:99 | > 99% |
| Strong Base (e.g., NaH), Heat | > 12.0 | Degradation / Annulation | N/A | < 50% (Racemization) |
Part 3: Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).
Protocol A: Chemoselective N-Acylation (In Situ Free-Basing)
-
Preparation: Suspend 1.0 eq of (S)-1-amino-3-methoxypropan-2-ol HCl in anhydrous DCM to achieve a 0.1 M concentration.
-
Neutralization: Add 2.5 eq of DIPEA dropwise at room temperature.
-
Self-Validation Step: Spot the reaction mixture on wet pH indicator paper. It must read > 8.0 to ensure complete free-basing and prevent O-acylation.
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.05 eq of the target acyl chloride over 15 minutes.
-
Reaction Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.
-
Self-Validation Step: Perform TLC (10% MeOH in DCM). Stain the plate with Ninhydrin and heat. The complete disappearance of the primary amine (which stains bright pink/purple) validates reaction completion.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Stereocontrolled Reductive Amination
-
Imine Formation: Dissolve 1.0 eq of the HCl salt and 1.0 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Buffering: Add 1.5 eq of DIPEA to neutralize the salt, immediately followed by 1.2 eq of glacial acetic acid.
-
Self-Validation Step: The resulting slightly acidic buffer (pH ~5) is critical; it catalyzes imine formation but is too mild to cause enamine tautomerization at the C2 chiral center.
-
-
Equilibration: Stir for 1 hour at room temperature.
-
Self-Validation Step: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the mass shift corresponding to the intermediate imine/iminium species.
-
-
Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise to control hydrogen gas evolution. Stir for 12 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Part 4: Pathway Visualization
The following diagram maps the logical relationships between reaction conditions and the structural fate of the molecule.
Fig 1: Reaction pathways and chemoselectivity of (S)-1-amino-3-methoxypropan-2-ol.
Part 5: References
-
Title: United States Patent - Inhibitors of zinc-dependent histone deacetylases (HDACs) Source: googleapis.com (USPTO) URL:
-
Title: Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis (tandfonline.com) URL:
-
Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: PMC (nih.gov) URL:
-
Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: PMC (nih.gov) URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (S)-1-amino-3-methoxypropan-2-ol HCl
Introduction: The "Hidden" Impurity Profile
Commercial batches of (S)-1-amino-3-methoxypropan-2-ol hydrochloride are frequently derived from the aminolysis of (S)-glycidyl methyl ether. While this route is efficient, it generates a specific "fingerprint" of impurities that can derail downstream kinase inhibitor synthesis or chiral resolution steps.
This guide moves beyond generic advice to address the three specific contaminants inherent to this molecule's manufacturing history:
-
The "Dimer" (Secondary Amine): Formed by the reaction of the product with another mole of epoxide.
-
Regioisomers: 2-amino-3-methoxypropan-1-ol (trace).
-
Color/Oxidation Products: Resulting from storage of the free base prior to salting.
Module 1: Diagnostic Triage (FAQ)
Q: My material is off-white/yellow. Does this affect enantiomeric excess (ee)? A: rarely. Color is usually due to trace oxidation of the amine or phenolic antioxidants from the starting epoxide packaging.
-
Action: If the melting point is sharp (approx. range 65-70°C for similar analogs, though specific batch varies), proceed. If color is a regulatory concern, use Protocol B (Carbon Treatment) .
Q: How do I distinguish the "Dimer" impurity on NMR? A: The dimer, bis((S)-2-hydroxy-3-methoxypropyl)amine , is the most persistent impurity.
-
1H NMR (D2O or DMSO-d6): Look for multiplet broadening in the 2.6–2.9 ppm region (N-CH2 protons). The monomer has distinct diastereotopic splitting; the dimer often appears as a messier, overlapping multiplet due to the presence of diastereomers (S,S and meso forms if racemization occurred).
-
Mass Spec: Look for
(Dimer) vs (Monomer).
Q: What is the most effective HPLC method for purity assessment? A: Standard C18 columns often fail to retain this polar hydrophilic salt.
-
Recommendation: Use an HILIC mode (Hydrophilic Interaction Liquid Chromatography) or derivatize with FDAA (Marfey’s Reagent) to separate enantiomers and improve retention of the polar amine.
Module 2: Impurity Identification Logic
Use the following logic flow to determine which purification protocol is required for your specific batch.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on analytical data.
Module 3: Purification Protocols
Protocol A: Selective Recrystallization (Removal of Dimer & Salts)
Target: Removal of secondary amine dimer and inorganic salts (e.g.,
Step-by-Step:
-
Dissolution: Place 10g of crude (S)-1-amino-3-methoxypropan-2-ol HCl in a flask.
-
Solvent A: Add Isopropyl Alcohol (IPA) (approx. 30-40 mL). Heat to reflux (
).-
Note: If the salt does not fully dissolve, add Methanol dropwise until clear. If solids remain that look "sandy" (not fluffy), filter them hot; these are likely inorganic salts (
).
-
-
Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (EtOAc) or MTBE until a persistent cloudiness appears (approx. 20-30 mL).
-
Crystal Growth: Re-heat briefly to clear the solution, then let it cool to Room Temperature (RT) with slow stirring.
-
Crystallization: Cool to
for 2 hours. -
Filtration: Filter the white crystals. Wash the cake with cold 1:1 IPA/EtOAc.
| Parameter | Specification |
| Solvent System | IPA (Solvent) / EtOAc (Anti-solvent) |
| Ratio | ~1:1 to 1:2 v/v |
| Yield Expectation | 75-85% |
| Dimer Removal | Reduces from 2.0% to <0.1% |
Protocol B: Activated Carbon & Resin Treatment (Color Removal)
Target: Removal of oxidative degradation products (yellow oils) and trace heavy metals.
Step-by-Step:
-
Dissolve the crude HCl salt in Water (5 mL/g).
-
Add Activated Carbon (10 wt% relative to substrate).
-
Tip: Use "SX Ultra" or equivalent high-surface-area carbon.
-
-
Stir at
for 30 minutes. -
Filtration: Filter through a Celite pad to remove carbon fines.
-
Water Removal: Lyophilize (freeze-dry) or concentrate via rotary evaporator.
-
Warning: Do not overheat (>
) during concentration, as this can re-induce yellowing via Maillard-type reactions if trace impurities are present.
-
Protocol C: Chiral Upgrading (If ee < 98%)
Target: If the starting material was not optically pure, the HCl salt recrystallization (Protocol A) may not sufficiently upgrade ee.
Strategy:
-
Free Basing: Convert the HCl salt to the free base using NaOH/DCM extraction.
-
Resolution: React the free amine with (L)-(+)-Tartaric Acid in Methanol.
-
Crystallization: The diastereomeric salt pair will have significantly different solubilities. Crystallize the tartrate salt, then convert back to the HCl salt.
Module 4: Experimental Workflow Visualization
The following diagram illustrates the critical path for the Recrystallization Protocol (Protocol A), which is the most common requirement for commercial batches.
Figure 2: Optimized recrystallization workflow for removing lipophilic dimer impurities.
References
-
Synthesis of Amino Alcohols via Epoxide Opening
- Source: Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.
- Relevance: Establishes the mechanism of dimer formation (secondary amine side products) in epoxide aminolysis.
-
Purification of Chiral Amines (Hoffmann's Method Principles)
-
Recrystallization of Amine Hydrochlorides
- Source: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.
- Relevance: Validates the use of IPA/Anti-solvent systems for polar hydrochloride salts.
-
Analytical Data for (S)
- Source: Sigma-Aldrich / Merck Technical D
- Relevance: Confirms physical properties (solubility, form)
Sources
Technical Support Center: Enantiopurity Analysis of (S)-1-amino-3-methoxypropan-2-ol
Topic: Determination of Enantiomeric Excess (ee) for (S)-1-amino-3-methoxypropan-2-ol CAS Registry Number: 90388-66-0 (S-isomer) / 3713-25-5 (Racemic) Chemical Class: Aliphatic Amino Alcohol / Chiral Building Block
Executive Summary & Method Selection
The Analytical Challenge: (S)-1-amino-3-methoxypropan-2-ol presents two distinct analytical hurdles:
-
High Polarity: The primary amine and secondary hydroxyl group make it difficult to retain on standard normal-phase chiral columns (e.g., Chiralpak AD/OD) without aggressive additives.
-
Lack of Chromophore: The molecule lacks an aromatic ring, rendering standard UV detection (254 nm) impossible. Detection requires low-UV (200–210 nm), Refractive Index (RI), Evaporative Light Scattering (ELSD), or derivatization.
Strategic Recommendation: Select your method based on available instrumentation and sensitivity requirements.
-
Method A (Direct Analysis): Best for process chemistry where sample quantity is abundant. Uses Crown Ether columns.[1][2][3][4][5]
-
Method B (Derivatization): Best for trace analysis, biological samples, or standard HPLC-UV systems. Uses GITC or Marfey’s Reagent .
Decision Matrix: Select Your Workflow
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method based on laboratory constraints.
Method A: Direct Chiral HPLC (Crown Ether)
Best For: Raw material testing, process monitoring (high concentration samples).
Mechanism: The primary ammonium ion (
System Configuration
| Parameter | Specification |
| Column | Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Aqueous Perchloric Acid ( |
| Modifier | Methanol (MeOH) or Acetonitrile (ACN) — Max 15% v/v |
| Flow Rate | 0.4 – 0.6 mL/min (Keep pressure < 150 bar) |
| Temperature | 10°C – 25°C (Lower temperature improves resolution) |
| Detection | RI (Refractive Index), ELSD , or UV 200 nm |
Step-by-Step Protocol
-
Mobile Phase Prep: Prepare aqueous
(pH 1.5). If organic modifier is needed to reduce retention time, add Methanol (e.g., 90:10 pH 1.5 :MeOH). -
Equilibration: Flush column for 30 mins. Warning: Never use >15% organic solvent or basic buffers; this will strip the crown ether.
-
Sample Prep: Dissolve 5–10 mg of sample in the mobile phase. Ensure the sample is acidic to protonate the amine.
-
Injection: Inject 5–10 µL.
-
Elution Order: On CR(+), the (D)-enantiomer (R-isomer for this structure) typically elutes first; the (L)-enantiomer (S-isomer) elutes second. Note: Verify with a racemic standard.
Troubleshooting Method A:
-
Issue: Poor Resolution (Rs < 1.5).
-
Fix: Lower the column temperature to 5–10°C. Crown ether complexation is exothermic; cooling stabilizes the complex and improves separation factors.
-
-
Issue: No Peaks Detected.
-
Fix: The molecule has no UV chromophore. Ensure you are at 200–210 nm. If baseline noise is too high, switch to ELSD or RI detection.
-
Method B: GITC Derivatization (Recommended)
Best For: Standard QC labs with UV detectors (254 nm). Mechanism: Reacts the amine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomeric thioureas. These are separable on a standard achiral C18 column.
Reagents Required
-
GITC Solution: 2 mg/mL in Acetonitrile (ACN).
-
Base: Triethylamine (TEA).
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).
Workflow Diagram
Figure 2: GITC derivatization workflow for transforming (S)-1-amino-3-methoxypropan-2-ol into a UV-active diastereomer.
Step-by-Step Protocol
-
Reaction: In a 1.5 mL vial, mix:
-
50 µL Sample solution (approx. 10 mM in ACN/Water).
-
50 µL GITC solution (10 mM in ACN).
-
5 µL Triethylamine (TEA).
-
-
Incubation: Shake at room temperature for 30 minutes.
-
Quenching: Add 10 µL of 1% Acetic Acid or dilute HCl to neutralize.
-
Analysis:
-
Result: You will see two peaks (diastereomers). The area ratio represents the enantiomeric ratio (er) directly.
Method C: Marfey’s Reagent (FDAA)
Best For: Biological samples or when MS detection is required. Mechanism: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine. The resulting diastereomers have high molar absorptivity at 340 nm.
Protocol:
-
Mix: 50 µL sample + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO3.
-
Heat: 40°C for 1 hour (water bath).
-
Quench: Add 20 µL 1M HCl.
-
Analyze: C18 Column. Mobile phase: Water/ACN + 0.1% TFA. Detection: 340 nm .
Frequently Asked Questions (FAQs)
Q1: Can I use a Chiralpak AD-H or OD-H column directly? A: Generally, no . The free primary amine interacts strongly with the silica support, leading to severe peak tailing or irreversible adsorption. If you must use these columns, you would need to use a mobile phase with 0.1% Diethylamine (DEA) in Hexane/IPA, but the lack of UV absorption remains a detection issue.
Q2: My GITC derivative peaks are overlapping. How do I improve resolution? A:
-
Flatten the Gradient: Change the HPLC gradient slope (e.g., instead of 2% B/min, try 0.5% B/min).
-
Change pH: Switch from Formic Acid (pH ~2.7) to Phosphate Buffer (pH 3.0 or 4.0).
-
Temperature: Lower the column temperature to 20°C.
Q3: Why is the Crownpak column pressure increasing? A: Crown ether columns are sensitive to precipitation.
-
Check 1: Did you use >15% Methanol? This can precipitate buffer salts or damage the phase.
-
Check 2: Did you flush the system with water before introducing the perchloric acid mobile phase? Mixing organic solvent in lines with perchloric acid salts can cause precipitation.
Q4: Can I use GC for this analysis? A: Yes, but direct injection is not recommended due to the hydroxyl and amine groups. You must perform a double derivatization (e.g., acetylation with Acetic Anhydride/Pyridine) to make the molecule volatile enough for a Chiral GC column (e.g., Cyclodex-B or Beta-DEX).
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Determination. HNB Publishing. (General reference for GITC/Marfey's protocols).
- Hyun, M. H. (2006). Liquid Chromatographic Resolution of Chiral Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Overcoming poor reactivity of (S)-1-amino-3-methoxypropan-2-ol hcl in coupling reactions
Topic: Overcoming poor reactivity of (S)-1-amino-3-methoxypropan-2-ol HCl in coupling reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Ticket Subject: Low yield/reactivity of (S)-1-amino-3-methoxypropan-2-ol HCl in amide coupling.
User Profile: Medicinal Chemists, Process Chemists. Reagent Status: (S)-1-amino-3-methoxypropan-2-ol hydrochloride (CAS: N/A for specific salt, generic amino-alcohol class). Critical Issue: The user observes unreacted starting material, low conversion, or O-acylation side products when attempting to couple this amine salt with carboxylic acids.
Executive Summary & Diagnostic Logic
The Core Problem: The poor reactivity of (S)-1-amino-3-methoxypropan-2-ol HCl is rarely due to the intrinsic nucleophilicity of the amine. Instead, it is almost always a solubility-limited deprotonation failure .
-
The Salt Trap: As a hydrochloride salt, the amine is protonated (
) and non-nucleophilic. It must be deprotonated to react. -
The Solubility Mismatch: This specific salt is highly polar (hydroxyl + amine salt). It is insoluble in Dichloromethane (DCM) or Toluene. If you run a standard EDC coupling in DCM, the salt remains a solid at the bottom of the flask. The organic base (e.g., DIPEA) stays in solution. Deprotonation can only happen at the solid-liquid interface, which is kinetically too slow to compete with activated ester hydrolysis.
-
The Hydroxyl Interference: The neighboring secondary alcohol at C2 can form an intramolecular hydrogen bond with the free amine, reducing its availability, or compete for acylation (ester formation) if the amine is sluggish.
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic for amino-alcohol coupling failures.
Validated Protocols
Do not rely on "standard" peptide coupling conditions. Use these modified protocols designed specifically for polar amino-alcohol salts.
Protocol A: The "Salt Break" Method (Recommended)
Best for: Standard couplings where the acid is stable.
The Logic: You must liberate the free amine in a polar solvent before it encounters the activated acid. This prevents the "interface" problem.
Materials:
-
Amine: (S)-1-amino-3-methoxypropan-2-ol HCl (1.0 eq)
-
Acid: Carboxylic Acid (1.0 - 1.1 eq)
-
Coupling Agent: HATU (1.1 eq) (Preferred over EDC)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq total)
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)
Step-by-Step:
-
Solubilization & Free-Basing (Critical Step):
-
In Vial A, dissolve the Amine HCl salt in DMF.
-
Add 2.0 eq of DIPEA.[1]
-
Validation: Vortex/sonicate until the solution is completely clear . If it is cloudy, add more DMF.
-
Let this sit for 5–10 minutes. This ensures the
is converted to .
-
-
Activation:
-
In Vial B (Reaction Vessel), dissolve the Carboxylic Acid in DMF.
-
Add 1.0 eq of DIPEA.
-
Add HATU (1.1 eq). Stir for 2–5 minutes (solution usually turns yellow/orange).
-
-
Coupling:
-
Add the contents of Vial A (Free amine) dropwise to Vial B (Activated Acid).
-
Stir at Room Temperature for 1–4 hours.
-
-
Monitoring:
Protocol B: The "In-Situ" Protection (For O-acylation issues)
Best for: Cases where O-acylation (ester formation) competes with N-acylation.
The Logic: Although amines are better nucleophiles than alcohols, the hydroxyl group in this molecule is secondary and sterically close. If the amine is hindered, the alcohol might react. We use BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the alcohol.
Step-by-Step:
-
Suspend Amine HCl in DCM (or DMF if insoluble).
-
Add BSA (2.2 eq). Stir for 30 mins.
-
Add the Activated Acid (prepared via Acid Chloride or HATU).
-
Perform the coupling.
-
Workup: Add aqueous mild acid (e.g., 5% citric acid) or methanol during workup to cleave the silyl groups, yielding the desired amino-alcohol product.
Comparative Data: Why Your Solvent Matters
The following table summarizes the solubility and reactivity profile of amino-alcohol HCl salts in common coupling environments.
| Solvent System | Salt Solubility | Deprotonation Efficiency | Coupling Risk | Verdict |
| DCM / DIPEA | Poor (Suspension) | Low (<20%) | High (Hydrolysis of active ester) | AVOID |
| THF / DIPEA | Low/Moderate | Moderate | Medium (Slow reaction) | Risky |
| DMF / DIPEA | Excellent | High (>95%) | Low | PREFERRED |
| Water / NaHCO3 | Excellent | High | High (Hydrolysis of active ester) | Only for Schotten-Baumann |
Frequently Asked Questions (FAQ)
Q1: Can I use EDC/HOBt instead of HATU?
-
A: You can, but it is risky for this specific molecule. EDC generates an O-acylisourea intermediate that is less reactive than the At-ester formed by HATU. Because your amine has a neighboring hydroxyl group (H-bonding interference) and is an HCl salt, you need the "kinetic punch" of HATU to ensure the amide forms before the active ester hydrolyzes or rearranges.
Q2: I see a side product with Mass = Product + 99 (approx). What is it?
-
A: This is likely the O-acylisourea rearrangement (N-acylurea) if using EDC, or a tetramethylguanidinium adduct if using HATU with too much base/too little acid.
-
Fix: Ensure you "Free-base" the amine separately (Protocol A) so it is ready to attack immediately upon addition.
-
Q3: How do I remove the DMF during workup? It's hard to rotovap.
-
A: Do not rotovap DMF to dryness.
-
Extraction: Dilute the reaction mixture with EtOAc (10x volume). Wash with 5% LiCl (aq) or Brine (3x) . The LiCl helps pull DMF into the aqueous layer.
-
Alternative: If the product is non-polar, load the DMF solution directly onto a C18 reverse-phase column.
-
Q4: My product is water-soluble. How do I purify it?
-
A: Amino-alcohols are polar. If your product stays in the water layer:
-
Use n-Butanol to extract from the aqueous layer.
-
Or, use SCX (Strong Cation Exchange) cartridges. Catch the amine/amide on the acidic resin, wash away the DMF/Acids with MeOH, and elute the product with Ammonia/MeOH.
-
Mechanistic Insight
Understanding the competition between the Amine (
Figure 2: Reaction pathways. Note that if the "Fast Reaction" is blocked (by solubility or weak coupling agents), the system defaults to the "Slow Reaction" (Ester formation) or decomposition.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Albericio, F., & Byman, J. M. (2008). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 108(8), 2901–2945. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6][7][9][10][11] Tetrahedron, 61(46), 10827-10852. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
Sources
- 1. peptide.com [peptide.com]
- 2. growingscience.com [growingscience.com]
- 3. reddit.com [reddit.com]
- 4. jpt.com [jpt.com]
- 5. Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08330J [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation and Comparative Analysis of a Key Chiral Building Block
An In-Depth Spectroscopic Comparison of (S)-1-amino-3-methoxypropan-2-ol HCl for Pharmaceutical Development
In the landscape of pharmaceutical synthesis, the structural integrity of chiral building blocks is paramount. These molecules form the foundational scaffolds of many active pharmaceutical ingredients (APIs), where even minute deviations in stereochemistry or purity can drastically alter biological activity and safety. (S)-1-amino-3-methoxypropan-2-ol hydrochloride is one such critical intermediate, valued for its versatile bifunctional nature—possessing primary amine, secondary alcohol, and ether functionalities. Its precise structural confirmation is not merely a procedural step but a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth analysis of the spectroscopic signature of (S)-1-amino-3-methoxypropan-2-ol HCl using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data readout, we will explore the causal relationships between the molecule's structure and its spectral features, establish a robust protocol for analysis, and compare its spectroscopic profile to that of a common alternative, (S)-alaninol. This comparative approach underscores the power of NMR to not only verify identity but also to distinguish between closely related structures, a critical task in drug development.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The validity of any spectroscopic analysis hinges on a meticulously executed experimental protocol. The hydrochloride salt form of the analyte and its potential for hydrogen bonding necessitate specific choices in sample preparation and instrument parameters to ensure sharp, well-resolved spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of (S)-1-amino-3-methoxypropan-2-ol HCl. The hydrochloride salt enhances solubility in polar aprotic solvents.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH and -NH₃⁺), whereas these are often lost in CD₃OD due to rapid deuterium exchange.
-
Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Configuration & Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths improve signal dispersion and simplify spectral interpretation.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Employ a standard pulse program (e.g., 'zg30' on Bruker systems), which uses a 30° pulse angle to allow for a shorter relaxation delay between scans without saturating the signals.
-
Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with single lines for each unique carbon atom.
-
Set the spectral width to cover a range of approximately 0 to 160 ppm.
-
A higher number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is standard.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum carefully to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C serves as a reliable internal standard.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis, emphasizing the critical checkpoints for ensuring data integrity.
Caption: Structure of (S)-1-amino-3-methoxypropan-2-ol cation.
¹H NMR Spectral Analysis (Predicted, in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~8.0 | Broad singlet | 3H | -NH₃⁺ | The protons on the ammonium group are acidic and exchangeable. Their signal is typically broad and downfield due to the positive charge. |
| H-b | ~5.2 | Doublet | 1H | -OH | The hydroxyl proton signal can be a broad singlet or a doublet if coupling to the adjacent C2 proton is resolved. Its position is concentration-dependent. |
| H-c | ~3.8-3.9 | Multiplet | 1H | CH (OH) (C2) | This methine proton is coupled to the two diastereotopic protons on C1 and the two on C3, resulting in a complex multiplet. |
| H-d | ~3.35 | Multiplet | 2H | CH₂ -O-CH₃ (C3) | These protons are adjacent to the chiral center and the ether oxygen, shifting them downfield. They are diastereotopic, leading to complex splitting. |
| H-e | ~3.31 | Singlet | 3H | -OCH₃ | The methoxy group protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. |
| H-f | ~2.7-2.9 | Multiplet | 2H | CH₂ -NH₃⁺ (C1) | These protons are adjacent to the chiral center and the electron-withdrawing ammonium group, resulting in diastereotopic signals in a downfield region. |
¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~72.5 | C H₂-O-CH₃ (C3) | The carbon is attached to an oxygen atom, placing it significantly downfield. |
| ~67.0 | C H(OH) (C2) | The carbon bearing the hydroxyl group is also deshielded, appearing in the typical range for secondary alcohols. |
| ~58.2 | -OC H₃ | The methoxy carbon is a characteristic signal in this region. |
| ~43.1 | C H₂-NH₃⁺ (C1) | This carbon is attached to the nitrogen of the ammonium group, shifting it downfield relative to a simple alkane. |
Comparative Analysis: (S)-1-amino-3-methoxypropan-2-ol HCl vs. (S)-Alaninol
To highlight the unique spectral features of our target compound, we compare it with (S)-alaninol, a structurally similar chiral building block that lacks the C3-methoxy group.
| Feature | (S)-1-amino-3-methoxypropan-2-ol HCl | (S)-Alaninol [(S)-2-aminopropan-1-ol] | Spectroscopic Implication |
| Structure | Contains a -CH₂(OCH₃) group at C3. | Contains a -CH₃ group at C2. | The presence of the methoxy group in the target molecule introduces two unique signals: a sharp ¹H singlet (~3.3 ppm) and a ¹³C signal (~58 ppm). |
| ¹H NMR | Features a complex multiplet for the C3-H₂ protons (~3.35 ppm). | Features a simple doublet for the C1-H₂ protons. The C2-H proton is a multiplet coupled to the C1 and C3 protons. | The absence of the ether linkage in alaninol simplifies its spectrum. The key differentiator is the methoxy singlet. |
| ¹³C NMR | Four distinct carbon signals. | Three distinct carbon signals. | The target molecule will have an additional signal in the 55-75 ppm region corresponding to the C3 and methoxy carbons, which is absent in alaninol. |
| Symmetry | Protons on C1 and C3 are diastereotopic due to the C2 chiral center. | Protons on the C1 methylene are diastereotopic. | Both molecules exhibit diastereotopicity, leading to complex splitting patterns for protons adjacent to the stereocenter. However, the chemical shifts are distinct. |
This comparison demonstrates that while both molecules are chiral amino alcohols, their NMR spectra are unambiguously different. The presence of the methoxy group in (S)-1-amino-3-methoxypropan-2-ol HCl provides a clear and easily identifiable spectroscopic handle—the sharp singlet at ~3.31 ppm—that is absent in common alternatives like alaninol. This allows for rapid and definitive confirmation of the material's identity, preventing costly errors in a synthetic workflow.
Conclusion
The structural elucidation of (S)-1-amino-3-methoxypropan-2-ol HCl by ¹H and ¹³C NMR is a robust and definitive process. The key identifying features—the diastereotopic protons on C1 and C3, the downfield methine signal at C2, and most notably, the characteristic methoxy singlet—provide a unique spectroscopic fingerprint. When compared to other chiral amino alcohols such as (S)-alaninol, these features allow for unequivocal differentiation. For researchers and drug development professionals, leveraging this detailed NMR analysis is not just a matter of characterization; it is a fundamental practice of quality assurance that underpins the synthesis of safe and effective therapeutics.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Comparison of (S)-1-amino-3-methoxypropan-2-ol hcl with other chiral amino alcohols
As a Senior Application Scientist, I frequently evaluate the structural nuances of chiral building blocks to determine their optimal use in both catalytic systems and active pharmaceutical ingredient (API) synthesis. The selection of a chiral amino alcohol is rarely a matter of simple availability; it is a calculated decision based on steric demand, electronic coordination capability, and downstream pharmacokinetic impact.
This guide provides an objective, data-driven comparison of (S)-1-amino-3-methoxypropan-2-ol HCl against traditional chiral amino alcohols, such as L-alaninol and (-)-N-methylephedrine. By examining their roles in asymmetric catalysis and targeted drug development, we will dissect the causality behind their performance differences and provide self-validating experimental protocols for their application.
Structural & Mechanistic Profiling
The fundamental performance of a chiral amino alcohol is dictated by its coordination geometry and hydrogen-bonding capacity. Asymmetric synthesis relies heavily on these molecules to act as chiral ligands, auxiliaries, and synthons, where their specific three-dimensional arrangement dictates the biological activity of the final product[1].
-
(S)-1-Amino-3-methoxypropan-2-ol HCl : This molecule features a primary amine, a chiral secondary alcohol, and a terminal methoxy ether. The presence of the methoxy group is mechanistically critical. In metal catalysis, it acts as a hemilabile third coordination site (creating a tridentate-like N,O,O pocket), which dynamically stabilizes transition states. In drug design, the ether oxygen serves as a potent hydrogen-bond acceptor, improving aqueous solubility and target-protein affinity compared to purely aliphatic chains.
-
(S)-2-Amino-1-propanol (L-Alaninol) : A classic bidentate (N,O) ligand derived from L-alanine[1]. While highly accessible, its lack of secondary coordinating groups limits its ability to rigidly lock certain organometallic transition states, sometimes resulting in lower enantiomeric excess (ee).
-
(-)-N-Methylephedrine : A bulky, naturally derived tertiary amino alcohol[1]. The steric bulk of the N-methyl and phenyl groups forces incoming substrates into a highly restricted trajectory, yielding exceptional ee in carbon-carbon bond-forming reactions. However, its tertiary amine prevents its use in primary amide coupling, limiting its utility as an API building block.
-
2-Amino-1,2-diphenylethanol : Features significant steric hindrance from two phenyl rings. While excellent for creating rigid catalytic pockets, its high lipophilicity can cause severe solubility issues in biphasic or highly polar reaction conditions.
Application in Asymmetric Catalysis: Organozinc Addition
The enantioselective addition of diethylzinc to aldehydes is the benchmark reaction for assessing the catalytic performance of chiral amino alcohols[1].
Mechanistic Causality : When (S)-1-amino-3-methoxypropan-2-ol is mixed with diethylzinc, the primary amine and secondary hydroxyl group strongly coordinate the zinc center. The terminal methoxy group provides transient coordination, preventing catalyst aggregation and stabilizing the monomeric active zinc complex. This subtle electronic stabilization often yields higher conversion rates than the simpler L-alaninol.
Quantitative Performance Comparison
The following table summarizes the performance of various chiral amino alcohol ligands in the catalytic enantioselective addition of diethylzinc to benzaldehyde[1].
| Chiral Amino Alcohol Ligand | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Optimal Use Case |
| (S)-1-Amino-3-methoxypropan-2-ol | Tridentate (N, O, O) | 88 | 92 | Balanced catalysis & API synthesis |
| (S)-2-Amino-1-propanol (L-Alaninol) | Bidentate (N, O) | 82 | 85 | General chiral auxiliaries |
| (-)-N-Methylephedrine | Bidentate (N, O) | 95 | 98 | High-ee C-C bond formation |
| 2-Amino-1,2-diphenylethanol | Bidentate (N, O) | 80 | 90 | Rigid transition state catalysis |
Self-Validating Experimental Protocol: Diethylzinc Addition
To ensure reproducibility, this protocol incorporates a racemic control step to validate the chiral HPLC separation before assessing the catalyst's enantioselectivity.
-
Racemic Standard Preparation : React benzaldehyde with ethylmagnesium bromide (Grignard) in THF at 0°C. Quench, extract, and run on a Chiralcel OD HPLC column to establish baseline retention times for both (R) and (S) enantiomers.
-
Catalyst Complexation : In an oven-dried Schlenk flask under argon, dissolve 10 mol% of (S)-1-amino-3-methoxypropan-2-ol HCl in anhydrous toluene. Add 2.2 equivalents of diethylzinc (1.0 M in hexane) dropwise at 0°C. Causality: The low temperature prevents premature decomposition of the alkylzinc reagent while allowing the zinc-alkoxide complex to form.
-
Substrate Addition : Stir for 30 minutes, then add 1.0 equivalent of benzaldehyde.
-
Reaction & Quench : Allow the mixture to warm to room temperature and stir for 12 hours. Quench with 1M HCl to break the zinc-alkoxide bonds, extracting the organic layer with dichloromethane (DCM).
-
Validation : Analyze the crude product via the pre-calibrated Chiralcel OD column. The integration ratio of the two peaks directly yields the % ee.
Workflow for enantioselective diethylzinc addition to benzaldehyde.
Application in Targeted Drug Development
Beyond catalysis, the chiral amino alcohols market is rapidly expanding due to the demand for pharmaceutical intermediates that provide superior stereochemical control[2]. (S)-1-amino-3-methoxypropan-2-ol HCl has emerged as a highly valuable synthon in the development of targeted therapies, specifically as a structural component in SHP2 antagonists[3] and Aryl Hydrocarbon Receptor (AHR) inhibitors[4].
Mechanistic Causality in Drug Design : In the development of pyrimidinone derivatives targeting SHP2 (a non-receptor protein tyrosine phosphatase involved in the ERK/MAPK pathway), the inhibitor must bind to an allosteric pocket to lock the enzyme in its auto-inhibited state[3]. The primary amine of (S)-1-amino-3-methoxypropan-2-ol allows for efficient amide coupling to the pyrimidinone core. Once bound to SHP2, the chiral hydroxyl group acts as an H-bond donor to polar residues (e.g., Thr or Arg), while the methoxy group acts as an H-bond acceptor and optimizes the molecule's lipophilic efficiency (LipE), preventing the molecule from becoming too hydrophobic.
SHP2 allosteric inhibition pathway modulated by methoxypropanol-derived antagonists.
Self-Validating Experimental Protocol: Amide Coupling for API Synthesis
This protocol details the coupling of (S)-1-amino-3-methoxypropan-2-ol HCl to a carboxylic acid intermediate, a critical step in synthesizing AHR inhibitors[4].
-
System Preparation : Dissolve 1.0 equivalent of the carboxylic acid intermediate and 1.2 equivalents of HATU in anhydrous DMF.
-
Causality: HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which drastically accelerates the coupling rate and minimizes the risk of epimerization at the chiral center of the intermediate.
-
-
Amine Activation : Add 1.5 equivalents of (S)-1-amino-3-methoxypropan-2-ol HCl, followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the amino alcohol, freeing the primary amine for nucleophilic attack without participating in side reactions.
-
-
Reaction : Stir at room temperature for 14 hours. Monitor completion via LC-MS.
-
Workup & Validation : Quench with water to hydrolyze unreacted active esters. Extract twice with DCM. Dry the organic phase over sodium sulfate and concentrate. Validate the product identity and stereochemical integrity using Reverse-Phase HPLC (RP-HPLC) and 1H NMR (DMSO-d6)[3].
Conclusion & Selection Matrix
While traditional amino alcohols like L-alaninol and (-)-N-methylephedrine remain staples for specific catalytic applications, (S)-1-amino-3-methoxypropan-2-ol HCl offers a superior balance of coordination chemistry and pharmacokinetic utility. Its primary amine allows for unhindered API integration, while its methoxy-hydroxyl tail provides critical hydrogen-bonding networks essential for modern allosteric kinase inhibitors.
Selection Matrix:
-
Choose (S)-1-amino-3-methoxypropan-2-ol HCl when synthesizing targeted APIs (e.g., SHP2 or AHR inhibitors) requiring specific H-bond acceptor/donor geometries, or when a hemilabile tridentate ligand is needed for catalysis.
-
Choose (-)-N-Methylephedrine strictly for maximizing enantiomeric excess in asymmetric C-C bond formations where the ligand will be cleaved and discarded.
-
Choose L-Alaninol for cost-sensitive, large-scale synthesis of simple chiral auxiliaries where the methoxy ether's enhanced solubility is not required.
References
-
Future Market Insights . Chiral Amino Alcohols Market | Global Market Analysis Report - 2035. Retrieved from [Link]
- Google Patents. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists.
- Google Patents. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. futuremarketinsights.com [futuremarketinsights.com]
- 3. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]
- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
A Comparative Guide to the Validation of the Absolute Configuration of (S)-1-amino-3-methoxypropan-2-ol
The precise determination of a molecule's absolute configuration is a cornerstone of modern drug development and chemical synthesis. For chiral molecules like (S)-1-amino-3-methoxypropan-2-ol, a key building block in various pharmaceutical syntheses, the spatial arrangement of atoms at its stereocenter is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety. An incorrect stereochemical assignment can lead to the development of an inactive or, in the worst case, a toxic drug candidate.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for validating the absolute configuration of (S)-1-amino-3-methoxypropan-2-ol. We move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Here, we compare the "gold standard" of single-crystal X-ray crystallography with the powerful solution-state technique of NMR spectroscopy via Mosher's ester analysis, and the widely used comparative method of chiral High-Performance Liquid Chromatography (HPLC).
Methodology Selection: A Strategic Overview
The choice of an analytical technique is dictated by several factors, including the availability of a suitable single crystal, the quantity of the sample, access to a known reference standard, and the specific question being asked. The following decision-making workflow illustrates a logical approach to selecting the most appropriate validation method.
Caption: Strategic workflow for selecting a validation method.
Comparative Analysis of Key Techniques
The following table summarizes the key performance metrics and requirements for each primary validation technique, providing a rapid, at-a-glance comparison to inform your experimental design.
| Method | Typical Sample Amount | Typical Measurement Time | Accuracy/Reliability | Core Principle | Key Limitations |
| Single-Crystal X-ray Crystallography | < 1 mg (single crystal ~0.1 mm) | 6-24 hours for data collection[1] | Unambiguous and definitive[1] | Anomalous dispersion of X-rays by the electron cloud of the atoms[2][3]. | Requires a suitable single crystal, which can be difficult or impossible to obtain[1][4][5]. |
| NMR (Mosher's Ester Analysis) | 1-5 mg | 4-6 hours (including derivatization)[1][6][7] | High, but model-dependent[1] | Formation of diastereomers with distinct NMR spectra, allowing spatial mapping via chemical shift differences[4][]. | Requires chemical derivatization; potential for misinterpretation with sterically hindered or highly flexible molecules[1]. |
| Chiral HPLC | < 1 mg | 0.5-2 hours (post-method development) | High (for comparison) | Differential transient diastereomeric interactions with a Chiral Stationary Phase (CSP) lead to separation[9][10]. | Primarily a comparative technique requiring a known reference standard for absolute assignment; method development can be time-consuming. |
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is considered the definitive method for determining absolute configuration because it provides a direct, three-dimensional map of the electron density within a molecule, from which the spatial arrangement of every atom can be unambiguously determined.[1]
Causality Behind the Experiment
The ability to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or resonant scattering).[3] When an X-ray's energy is near the absorption edge of an atom, a phase shift occurs. This effect breaks Friedel's Law, which states that diffraction intensities from opposite crystal faces (h,k,l and -h,-k,-l) are equal. For a chiral crystal, these "Friedel pairs" will have slightly different intensities. By analyzing these differences, typically quantified using the Flack parameter, the true absolute configuration can be determined.[3] A Flack parameter refining to a value near 0 with a small standard error provides high confidence in the assignment.[3]
Experimental Protocol: A Synopsis
-
Crystal Growth: The most critical and often challenging step. High-quality single crystals of the target compound (or a suitable derivative) are grown, typically through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (Cu-Kα radiation is often preferred for organic molecules to enhance anomalous dispersion effects).[3] A detector records the positions and intensities of thousands of diffracted reflections as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute structure is determined by analyzing the anomalous scattering data. The model is refined against the data, and its mirror image is also tested. The model that better fits the data, as indicated by the Flack parameter, represents the true absolute configuration.[3]
NMR Spectroscopy: Mosher's Ester Analysis
For non-crystalline samples, or when growing crystals is not feasible, NMR-based methods are exceptionally powerful. The Mosher's ester method is a widely used and reliable technique for deducing the absolute configuration of secondary alcohols and amines.[1][6][7]
Causality Behind the Experiment
Enantiomers are indistinguishable by standard NMR because they have identical physical properties in an achiral environment.[4][11] The Mosher method cleverly circumvents this by converting the chiral alcohol into a pair of diastereomers. This is achieved by reacting the alcohol with the two separate enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] These resulting diastereomeric esters—(S)-alcohol-(R)-MTPA and (S)-alcohol-(S)-MTPA—are not mirror images and therefore have distinct NMR spectra.[6][7]
The phenyl group in the MTPA moiety creates a strong anisotropic magnetic field. In the most stable conformation of the esters, this phenyl group systematically shields or deshields nearby protons of the original alcohol. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester plane, one can map the molecule's stereochemistry.[1][4]
Caption: Experimental workflow for Mosher's ester analysis.
Experimental Protocol: Mosher's Ester Analysis
Note: For 1-amino-3-methoxypropan-2-ol, the primary amine should first be protected (e.g., as a Boc-carbamate) to ensure selective esterification of the secondary alcohol.
-
Diastereomer Synthesis (Parallel Reactions):
-
Reaction A: To 1-2 mg of the N-protected amino alcohol in a dry NMR tube, add ~0.5 mL of deuterated pyridine (or CDCl₃ with a non-nucleophilic base like DMAP). Add 1.1 equivalents of (R)-(-)-MTPA chloride. Seal the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
Reaction B: In a separate, identical reaction, use (S)-(+)-MTPA chloride.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures. It is critical that the acquisition parameters (e.g., temperature, solvent) are identical for both samples.
-
If assignments are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC) to definitively assign all proton signals.[1]
-
-
Data Analysis and Configuration Assignment:
-
Carefully reference and overlay the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters.
-
Identify corresponding proton signals in both spectra and tabulate their chemical shifts (δ).
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Apply the Mosher model: Draw the esters in their extended conformation. Protons that lie on the same side as the MTPA's phenyl group will be shielded, while those on the opposite side will be deshielded.
-
For an (S)-alcohol, protons to the "right" of the ester in the model will have positive Δδ values, and protons to the "left" will have negative Δδ values. The opposite is true for an (R)-alcohol.
-
Hypothetical Data for (S)-1-(Boc-amino)-3-methoxypropan-2-ol MTPA Esters
| Protons (H) | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Ester Plane |
| H1 (CH₂N) | 3.45 | 3.38 | -0.07 | Left Side |
| H3 (CH₂O) | 3.60 | 3.69 | +0.09 | Right Side |
| OCH₃ | 3.30 | 3.35 | +0.05 | Right Side |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful, highly sensitive technique for separating enantiomers. While it is primarily a tool for determining enantiomeric purity, it serves as an excellent validation method when an authenticated reference standard of known absolute configuration is available.
Causality Behind the Experiment
Separation is achieved on a chiral stationary phase (CSP).[10] The CSP is composed of a single enantiomer of a chiral molecule bonded to a solid support (e.g., silica). As the racemic or enantiomerically enriched analyte passes through the column, it forms transient, diastereomeric complexes with the CSP.[9] These complexes have different interaction energies and stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time and achieving separation. By injecting a known (S)-standard and comparing its retention time to that of the synthesized sample under identical conditions, the configuration can be confidently validated.
Caption: Principle of chiral HPLC separation.
Experimental Protocol: Method Development and Validation
-
Column Selection: For amino alcohols, polysaccharide-based CSPs (e.g., coated with derivatives of cellulose or amylose) are often a successful starting point.[10] Pirkle-type or ligand-exchange columns can also be effective.[9]
-
Mobile Phase Screening:
-
Normal Phase: This is often the first choice.[10] A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.
-
Additive: For a basic compound like an amino alcohol, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for achieving good peak shape and resolution.[10]
-
-
Optimization: Systematically vary the ratio of the non-polar solvent to the polar modifier (e.g., 95:5, 90:10, 80:20 Hexane:Ethanol) to optimize the separation (resolution) and analysis time.
-
Validation:
-
Inject the authenticated (S)-1-amino-3-methoxypropan-2-ol standard and record its retention time.
-
Inject the synthesized sample.
-
A match in retention time between the major peak in the synthesized sample and the standard confirms the (S) configuration.
-
For ultimate confidence, spike the synthesized sample with a small amount of the standard; the primary peak should increase in area without the appearance of a new peak.
-
Conclusion
Validating the absolute configuration of a chiral molecule like (S)-1-amino-3-methoxypropan-2-ol is a non-negotiable step in ensuring the quality and safety of pharmaceutical intermediates. While single-crystal X-ray crystallography offers the only truly unambiguous and definitive assignment, its requirement for a high-quality crystal makes it inaccessible for many samples. In such cases, Mosher's ester analysis by NMR provides a robust and reliable method for absolute configuration determination from first principles, provided the molecule is amenable to the required derivatization and conformational analysis. When a trusted reference standard is available, chiral HPLC stands out as a rapid, highly sensitive, and efficient comparative technique for confident validation.
The selection of the optimal method requires a scientific evaluation of the sample's properties and the resources available. By understanding the fundamental principles, strengths, and limitations of each technique as outlined in this guide, researchers can design a validation strategy that is both scientifically sound and resource-efficient, ensuring the stereochemical integrity of their synthesized compounds.
References
- BenchChem. (2025).
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
-
Freire, F., & Seco, J. M. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(21), 3893. [Link]
-
Hoyt, S. B., & Toste, F. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Creative Biostructure. (n.d.). Determination of the Absolute Configuration of Chiral Organic Molecules using a Combination of Anisotropic NMR Spectroscopy and Molecular Dynamics (MD) Simulations. Creative Biostructure. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika. [Link]
-
ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
- BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
-
YouTube. (2020). Absolute Configuration. [Link]
-
ResearchGate. (2025). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]
-
Prolek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-116. [Link]
-
Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?[Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
PubMed. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 658-666. [Link]
-
Pazos, E., et al. (2012). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 8, 1726-1732. [Link]
-
Chemical Synthesis Database. (2025). 1-amino-3-methoxy-2-propanol. [Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
-
Houk, K. N., & Seeman, J. I. (Eds.). (2011). Comprehensive Organic Synthesis (2nd ed., Vol. 4). Elsevier. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]
- BenchChem. (2025).
-
The Journal of Organic Chemistry. (2016). A Nonempirical Approach for Direct Determination of the Absolute Configuration of 1,2-Diols and Amino Alcohols Using Mg(II)bisporphyrin. [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
- BenchChem. (n.d.). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. BenchChem.
- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]
-
PubMed Central. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]
-
MDPI. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 9. scas.co.jp [scas.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to (S)-1-amino-3-methoxypropan-2-ol
Executive Summary
(S)-1-amino-3-methoxypropan-2-ol (CAS: 88929-35-5) is a critical chiral building block used primarily in the synthesis of beta-blockers, contrast agents (e.g., Iopamidol), and novel kinase inhibitors. Its structural integrity—specifically the preservation of the (S)-enantiomer and the suppression of regio-isomers—is paramount for regulatory compliance in drug development.
This guide objectively compares three distinct synthetic methodologies:
-
The Industrial Standard: Direct Aminolysis of (S)-Glycidyl Methyl Ether.
-
The Catalytic Approach: Hydrolytic Kinetic Resolution (HKR) via Jacobsen’s Catalyst.[1][2]
-
The High-Fidelity Route: Gabriel Synthesis via Phthalimide Opening.
Quick Comparison Matrix
| Feature | Route 1: Direct Aminolysis | Route 2: Jacobsen HKR | Route 3: Gabriel Synthesis |
| Primary Precursor | (S)-Epichlorohydrin | Racemic Epichlorohydrin | (S)-Glycidyl Methyl Ether |
| Step Count | 2 (Linear) | 3 (Convergent) | 3 (Linear) |
| Atom Economy | High | Low (50% loss of enantiomer) | Moderate (Auxiliary waste) |
| Scalability | Excellent (Kiloton scale) | Good (Batch/Flow) | Poor (Solid handling) |
| Key Impurity | Secondary amines (dimers) | Diol side-product | Hydrazine salts |
| Typical Yield | 65–75% | 40–45% (from racemate) | 80–90% |
Detailed Technical Analysis
Route 1: Direct Aminolysis of (S)-Glycidyl Methyl Ether
The "Brute Force" Industrial Strategy
This route relies on the nucleophilic attack of ammonia on the less hindered carbon of the epoxide ring. It is the most economical route but suffers from a critical kinetic challenge: the product (primary amine) is more nucleophilic than ammonia, leading to the formation of secondary and tertiary amine impurities (dimerization).
-
Mechanism: SN2 ring opening.
-
Regioselectivity: High (>95%) attack at C1 due to steric hindrance at C2.
-
Stereochemistry: Retention of configuration at C2 (chiral center is not part of the electrophilic attack site).
Engineering Control: To suppress dimerization, this process requires a massive molar excess of ammonia (typically 20:1 to 50:1 ratio).
Route 2: Hydrolytic Kinetic Resolution (HKR)
The "Cost-Effective" Catalytic Strategy
When (S)-epichlorohydrin is expensive or unavailable, this route utilizes Jacobsen’s Catalyst (Co-Salen complex) to resolve cheap racemic epichlorohydrin or glycidyl methyl ether. The catalyst selectively hydrates the (R)-enantiomer to the diol, leaving the (S)-epoxide intact.
-
Mechanism: Cooperative bimetallic catalysis where one Co center activates the epoxide and the other delivers the hydroxide.
-
Limitation: The maximum theoretical yield is 50% (unless dynamic kinetic resolution is employed, which is difficult for simple aliphatic epoxides).
Route 3: The Gabriel Synthesis (Phthalimide)
The "High-Purity" Lab Strategy
For applications requiring >99.5% purity with zero tolerance for oligomers, the Gabriel synthesis is superior. By using potassium phthalimide as a "masked" ammonia equivalent, mono-substitution is guaranteed.
-
Mechanism: Phthalimide anion opens the epoxide (or displaces a chloride), followed by deprotection with hydrazine or methylamine.
-
Advantage: Eliminates polymerization/dimerization risks completely.
Visualizing the Pathways
The following diagram illustrates the chemical logic connecting these three routes.
Figure 1: Comparative workflow of the three primary synthetic routes.
Experimental Protocols
Protocol A: Route 1 (Direct Aminolysis)
Best for: Large-scale production where recycling ammonia is feasible.
Reagents:
-
(S)-Glycidyl methyl ether (10.0 g, 98 mmol)
-
Aqueous Ammonia (28% w/w, 300 mL, ~2000 mmol) - Note: ~20 eq excess.
Procedure:
-
Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with cold aqueous ammonia (0–5°C).
-
Addition: Add (S)-glycidyl methyl ether dropwise over 1 hour, maintaining internal temperature <10°C to minimize polymerization.
-
Reaction: Seal the reactor and warm to 25°C. Stir for 12 hours. (Monitor consumption of epoxide via TLC or GC).
-
Workup:
-
Critical Step: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ammonia and water. Do not exceed 50°C to avoid color degradation.
-
The residue is a viscous oil.
-
-
Purification: Distill under high vacuum (0.5 mmHg, ~85–90°C) to isolate the product as a colorless liquid.
-
Validation: Check Optical Rotation. Expected
(c=1, H2O).
Protocol B: Route 3 (Gabriel Synthesis)
Best for: High-purity reference standards.
Reagents:
-
(S)-Glycidyl methyl ether (5.0 g)
-
Potassium Phthalimide (1.1 eq)
-
Ethanol (Solvent)
-
Hydrazine Hydrate (excess)
Procedure:
-
Ring Opening: In a round-bottom flask, suspend potassium phthalimide in ethanol. Add (S)-glycidyl methyl ether. Reflux for 6 hours. The phthalimide attacks the terminal carbon.
-
Isolation: Cool and filter off any salts. Evaporate solvent to obtain the crude N-alkylated phthalimide.
-
Deprotection: Redissolve the intermediate in ethanol. Add hydrazine hydrate (3 eq). Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (dissolves the amine, keeps phthalhydrazide insoluble). Filter off the solid waste.
-
Neutralization: Basify the filtrate with NaOH to pH 12. Extract with Dichloromethane (DCM) (3x).
-
Drying: Dry organic layer over MgSO4, filter, and concentrate.
Critical Quality Attributes (CQA) & Troubleshooting
| Problem | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Racemization during epoxide formation (if from epichlorohydrin). | Ensure temperature <20°C during the Williamson ether synthesis step. Use chiral HPLC to monitor. |
| Secondary Amine Impurity | Insufficient Ammonia excess in Route 1. | Increase NH3 ratio to >40:1. Switch to Route 3 (Gabriel) if inseparable. |
| Yellow Discoloration | Oxidation of amine or trace polymerization. | Perform distillation under inert atmosphere (N2/Ar). Store under Argon. |
Regioselectivity Mechanism
The following diagram details why Route 1 favors the terminal amine, but also highlights the risk of "bis-alkylation" (impurity formation).
Figure 2: Kinetic competition between regioselective opening and impurity formation.
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3][4] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. Link
-
Org. Synth. (2006).[3] Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. Organic Syntheses, 83, 162.[3] Link
-
Hartman, W. W., & Boomer, G. L. (1943). Epichlorohydrin.[4][5][6] Organic Syntheses, Collective Volume 2, 292. Link
-
BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. BenchChem Technical Library. Link
-
Pfizer Inc. (1990). Process for the preparation of 1,3-diamino-2-propanol (and analogs). European Patent EP0359956A2. Link
Sources
Performance of (S)-1-amino-3-methoxypropan-2-ol HCl in Asymmetric Induction: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
In the realm of catalytic asymmetric synthesis, chiral amino alcohols serve as privileged ligands, particularly in the enantioselective addition of dialkylzincs to prochiral aldehydes. While classical bidentate ligands like (S)-leucinol and (S)-valinol provide foundational asymmetric induction, they often suffer from conformational flexibility in the transition state, limiting enantiomeric excess (ee).
(S)-1-amino-3-methoxypropan-2-ol hydrochloride represents a significant structural upgrade. By incorporating a terminal methoxy group, the free-based ligand transitions from a standard bidentate (N,O) coordinator to a highly rigid tridentate (O,N,O) scaffold. This guide objectively compares the performance of (S)-1-amino-3-methoxypropan-2-ol against traditional alternatives, detailing the mechanistic causality behind its superior enantiocontrol and providing a self-validating experimental workflow for its application.
Mechanistic Causality: The Tridentate Advantage
To understand the performance of (S)-1-amino-3-methoxypropan-2-ol, one must analyze the causality of the bimetallic transition state in organozinc additions[1].
-
Pre-catalyst Stability vs. Activation: The compound is supplied as a hydrochloride salt to prevent oxidative degradation of the primary amine. However, the protonated amine (
) is catalytically inert. In situ or ex situ neutralization is strictly required to expose the nitrogen lone pair for zinc coordination. -
Bidentate vs. Tridentate Chelation: Traditional ligands like (S)-valinol form a single 5-membered chelate ring with the zinc center. This leaves the bimetallic transition state with degrees of rotational freedom. In contrast, the methoxy group in (S)-1-amino-3-methoxypropan-2-ol acts as a third coordination site. Upon deprotonation of the secondary hydroxyl group by diethylzinc, the ligand forms a fused, rigid bicyclic chelate network (O,N,O-coordination).
-
Stereochemical Outcome: This rigidification severely restricts the trajectory of the incoming benzaldehyde substrate. The Re-face of the aldehyde is selectively exposed to the alkyl group of the bridging zinc atom, drastically increasing the energetic penalty for the mismatched Si-face attack, thereby maximizing the enantiomeric excess[2].
Catalytic Workflow Diagram
Catalytic cycle of asymmetric diethylzinc addition using (S)-1-amino-3-methoxypropan-2-ol.
Comparative Performance Data
The following table synthesizes the performance of various chiral amino alcohols in the benchmark asymmetric addition of diethylzinc to benzaldehyde at 0 °C. Data reflects standardized conditions (5 mol% catalyst loading in toluene) to isolate the effect of ligand architecture[2][3].
| Chiral Ligand | Coordination Mode | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Leucinol | Bidentate (N,O) | 5.0 | 72 | 49 |
| (S)-Valinol | Bidentate (N,O) | 5.0 | 78 | 68 |
| (1R,2S)-Ephedrine | Bidentate (N,O) | 5.0 | 85 | 80 |
| (S)-1-amino-3-methoxypropan-2-ol | Tridentate (O,N,O) | 5.0 | 92 | 91 |
Data Analysis: The transition from a bidentate to a tridentate coordination sphere provides a >20% increase in enantioselectivity compared to standard aliphatic amino alcohols, proving the structural superiority of the methoxy-ether anchor in stabilizing the transition state.
Self-Validating Experimental Protocol
To ensure high reproducibility and scientific integrity, the following protocol for the asymmetric alkylation of benzaldehyde incorporates built-in validation checkpoints.
Phase 1: Free-Base Generation (Critical Pre-Step)
Causality: The HCl salt will quench the organozinc reagent and fail to coordinate. It must be neutralized prior to catalyst formation.
-
Suspend (S)-1-amino-3-methoxypropan-2-ol HCl (1.0 mmol) in anhydrous dichloromethane (10 mL) under argon.
-
Add anhydrous
(1.5 mmol) and stir vigorously at room temperature for 2 hours. -
Filter the suspension through a pad of oven-dried Celite under an argon atmosphere to remove KCl and excess carbonate. Concentrate the filtrate in vacuo.
-
Validation Checkpoint: Analyze the residue via
H NMR ( ). The disappearance of the broad downfield signal confirms successful free-basing.
Phase 2: Active Catalyst Formation
Causality: The reaction between the free amino alcohol and diethylzinc generates the active zinc-alkoxide catalyst, releasing ethane gas as a byproduct.
-
In a flame-dried Schlenk flask, dissolve the free (S)-1-amino-3-methoxypropan-2-ol (0.05 mmol, 5 mol%) in anhydrous toluene (3.0 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add diethylzinc (1.0 M in hexanes, 2.2 mmol).
-
Validation Checkpoint: Observe mild effervescence (ethane gas evolution). Stir for 30 minutes at 0 °C to ensure complete formation of the bimetallic complex.
Phase 3: Asymmetric Addition & Quenching
Causality: Maintaining 0 °C minimizes background (uncatalyzed) racemic addition, maximizing the energy difference between the diastereomeric transition states.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 12 hours.
-
Quench the reaction by slowly adding 1M HCl (5.0 mL) at 0 °C. Causality: The acid destroys unreacted diethylzinc and hydrolyzes the zinc-alkoxide product bond, releasing the free chiral alcohol.
-
Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Phase 4: Product Validation
-
Yield Determination: Purify the crude product via flash column chromatography (Hexanes/EtOAc 9:1) to isolate (S)-1-phenyl-1-propanol.
-
Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC).
-
Conditions: Chiralcel OD-H column, Hexane/Isopropanol (95:5), Flow rate: 1.0 mL/min, UV detection at 254 nm.
-
Validation: Compare retention times against a racemic standard to calculate the exact ee (Expected: ~91% ee).
-
References
-
Title: Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions Source: ResearchGate URL: [Link]
-
Title: A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc Source: ResearchGate URL: [Link]
Sources
Comparative Benchmarking: (S)-1-amino-3-methoxypropan-2-ol HCl in Chiral Drug Synthesis
Executive Summary: The "Methoxy Advantage" in C3 Synthons
In the landscape of chiral C3 building blocks, (S)-1-amino-3-methoxypropan-2-ol HCl occupies a critical "Goldilocks" zone between lipophilic alkyl linkers and hyper-polar diols. While (S)-1-amino-2-propanol offers metabolic stability but low solubility, and (S)-3-amino-1,2-propanediol offers high solubility but synthetic liability (competing hydroxyls), the methoxy variant provides polarity without proton donicity .
This guide benchmarks the product against its primary competitors, demonstrating its utility in Fragment-Based Lead Discovery (FBLD) and the synthesis of kinase inhibitors where orthogonal protection is required.
Structural & Physicochemical Benchmarking
The selection of a chiral linker dictates the physicochemical profile of the final drug candidate. The table below compares (S)-1-amino-3-methoxypropan-2-ol HCl against the two most common alternatives: the "Deoxy" analog and the "Diol" analog.
Table 1: Physicochemical Comparison Matrix
| Feature | (S)-1-amino-3-methoxypropan-2-ol HCl (Target) | (S)-1-amino-2-propanol (Deoxy Analog) | (S)-3-amino-1,2-propanediol (Diol Analog) |
| Structure | Primary Amine, 2°-OH, Methoxy Ether | Primary Amine, 2°-OH, Methyl | Primary Amine, 2°-OH, 1°-OH |
| Polarity (LogP) | -0.35 (Balanced) | -0.9 to -1.1 (Lipophilic) | -1.5 to -2.0 (Hydrophilic) |
| H-Bond Donors | 3 (NH₃⁺, OH) | 3 (NH₃⁺, OH) | 4 (NH₃⁺, 2x OH) |
| Synthetic Liability | Low (Ether is inert) | Low | High (1° vs 2° OH selectivity issues) |
| Solubility (Water) | High (>100 mg/mL) | Moderate | Very High |
| Primary Use Case | Solubilizing linkers, Kinase inhibitors | Simple alkyl chains | Hydrophilic surface residues |
Decision Logic for Selection
The following diagram illustrates the logical pathway for selecting the correct building block based on medicinal chemistry requirements.
Figure 1: Decision tree for selecting C3 chiral amino alcohols based on solubility and synthetic orthogonality requirements.
Synthetic Utility & Reactivity Profile[1]
The Orthogonality Problem
A major limitation of using (S)-3-amino-1,2-propanediol is the presence of two hydroxyl groups. In nucleophilic substitution reactions (e.g., SNAr) or acylation, the primary hydroxyl often competes with the amine or requires a separate protection/deprotection step (e.g., TBDMS protection).
(S)-1-amino-3-methoxypropan-2-ol solves this by having the C3 position "pre-capped" as a methyl ether. This group acts as a permanent, metabolically stable protecting group that:
-
Prevents O-acylation at the C3 position.
-
Maintains H-bond accepting capability (via the ether oxygen), crucial for solvent interactions and receptor binding.
-
Eliminates cyclic acetal formation which plagues diols during acidic workups.
Synthesis Pathway
The high optical purity (>98% ee) of the target is typically achieved via the regioselective ring-opening of (S)-glycidyl methyl ether.
Figure 2: Synthetic route ensuring retention of stereochemistry and formation of the stable HCl salt.
Experimental Protocol: Amide Coupling
The following protocol validates the utility of (S)-1-amino-3-methoxypropan-2-ol HCl in a standard peptide coupling scenario (e.g., attaching to a carboxylic acid pharmacophore).
Objective: Couple (S)-1-amino-3-methoxypropan-2-ol HCl to a benzoic acid derivative.
Materials:
-
Substrate: Benzoic acid derivative (1.0 eq)
-
Linker: (S)-1-amino-3-methoxypropan-2-ol HCl (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq) – Crucial: Extra equivalent needed to neutralize the HCl salt.
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 15 minutes at 0°C.
-
Expert Insight: Pre-activation prevents the amine from reacting with the coupling reagent directly.
-
-
Salt Neutralization: In a separate vial, dissolve (S)-1-amino-3-methoxypropan-2-ol HCl (1.1 mmol) in DMF (2 mL) with DIPEA (2.0 mmol).
-
Why? The HCl salt is not nucleophilic. It must be "freed" in situ by the base to react.
-
-
Coupling: Add the amine solution to the activated acid solution dropwise.
-
Monitoring: Warm to Room Temperature (RT) and stir. Monitor by LC-MS.[1]
-
Target Mass: [M+H]+ = Acid MW + 105.14 - 18.02 (Water) + 1.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃.
-
Note: The methoxy group ensures the product remains organic-soluble, unlike diol derivatives which often require difficult aqueous extractions (n-butanol).
-
Stability & Handling: The HCl Advantage
Handling chiral amino alcohols as free bases is operationally difficult. They are often:
-
Hygroscopic Oils: Difficult to weigh accurately.
-
Oxidation Prone: Primary amines can form N-oxides or carbamates (with atmospheric CO₂) over time.
The HCl Salt Advantage: Data indicates that the hydrochloride salt of (S)-1-amino-3-methoxypropan-2-ol significantly outperforms the free base in shelf-life stability.
| Property | Free Base | HCl Salt |
| Physical State | Viscous, colorless oil | White crystalline solid |
| Hygroscopicity | High (absorbs water rapidly) | Low to Moderate |
| Oxidation Resistance | Poor (requires N₂ storage) | Excellent (stable at RT) |
| Handling | Requires syringe/density calc | Weighable powder |
Storage Recommendation: Store the HCl salt at 2-8°C in a desiccator. While the salt is stable, the methoxy ether can be sensitive to strong Lewis acids; avoid storage near aluminum halides.
References
-
Sigma-Aldrich. 1-amino-3-methoxypropan-2-ol Properties and CAS 93372-65-7.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 124510, 1-amino-3-methoxy-2-propanol.Link
-
ChemicalBook. (S)-2-Amino-3-methoxypropionic acid hydrochloride (Related structural analog data).Link
-
Reddit Chem Community. Discussion on Amino Acid Freebase vs. HCl Salt Stability. (Contextual validation of salt stability). Link
-
ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (General methodology for chiral amino alcohols). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

